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  • Product: 3-Bromo-2-ethoxy-6-methylpyridine
  • CAS: 717843-50-0

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 3-Bromo-2-ethoxy-6-methylpyridine

An In-Depth Technical Guide to 3-Bromo-2-ethoxy-6-methylpyridine for Advanced Research Authored by a Senior Application Scientist This guide provides an in-depth analysis of 3-Bromo-2-ethoxy-6-methylpyridine, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-ethoxy-6-methylpyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-Bromo-2-ethoxy-6-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will move beyond basic data to explore its synthesis, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Attributes and Physicochemical Properties

3-Bromo-2-ethoxy-6-methylpyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its functionalization allows for the precise tuning of steric, electronic, and pharmacokinetic properties. The presence of a bromine atom at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 6-position creates a unique combination of reactive sites and modulating groups.

The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The 2-ethoxy group is an electron-donating group that influences the electron density of the pyridine ring, thereby modulating its reactivity and basicity. The 6-methyl group provides steric bulk and can influence the molecule's binding orientation within a protein target.

Table 1: Compound Identification and Physicochemical Data

IdentifierValueSource
IUPAC Name 3-bromo-2-ethoxy-6-methylpyridine[1]
CAS Number 717843-50-0[1][2]
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.08 g/mol [1]
Canonical SMILES CCOC1=NC(C)=CC=C1Br[1]
InChI Key GGKRLDWLBSDKEH-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1]
LogP 2.45[1]

Section 2: Synthesis Strategy and Mechanistic Considerations

Proposed Synthetic Workflow:

The synthesis would likely start from the commercially available 2-ethoxy-6-methylpyridine. The key transformation is the regioselective bromination at the C3 position. The pyridine nitrogen and the C2-ethoxy group are electron-donating and would activate the ring towards electrophilic substitution, directing the incoming electrophile to the C3 and C5 positions.

Causality in Experimental Choice:

  • Starting Material: 2-ethoxy-6-methylpyridine is chosen for its commercial availability and existing functionalization, simplifying the overall process.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and side reactions, leading to higher regioselectivity and yield.

  • Solvent: A non-protic solvent like acetonitrile or dichloromethane is ideal to prevent interference with the electrophilic brominating agent.

G cluster_0 Proposed Synthesis of 3-Bromo-2-ethoxy-6-methylpyridine A 2-Ethoxy-6-methylpyridine (Starting Material) C Reaction Vessel (Acetonitrile, Room Temp) A->C B N-Bromosuccinimide (NBS) (Brominating Agent) B->C D Electrophilic Aromatic Substitution C->D Reaction E Work-up & Purification (Aqueous Wash, Column Chromatography) D->E Quenching F 3-Bromo-2-ethoxy-6-methylpyridine (Final Product) E->F Isolation

Caption: Proposed synthetic workflow for 3-Bromo-2-ethoxy-6-methylpyridine.

Section 3: Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are cornerstone scaffolds in medicinal chemistry. The specific arrangement of functional groups on 3-Bromo-2-ethoxy-6-methylpyridine makes it a valuable intermediate for constructing more complex molecules with potential therapeutic activity.

  • Pharmaceutical Development: Brominated pyridine derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][4] They are particularly important in the development of kinase inhibitors, such as those targeting cMet, a receptor tyrosine kinase implicated in various cancers.[3] The bromo-group allows for the strategic introduction of other fragments via cross-coupling to build out the final drug molecule. This compound can serve as a key building block for creating libraries of novel compounds for screening against various biological targets, including those for neurological, anti-inflammatory, or antimicrobial applications.[5]

  • Organic Synthesis Intermediate: Beyond pharmaceuticals, this compound is a versatile reagent in general organic synthesis.[6] The bromine atom facilitates entry into a wide range of transformations, allowing chemists to construct complex molecular architectures. Its utility in the synthesis of agrochemicals, such as advanced pesticides and herbicides, also highlights its importance.[4][5]

Section 4: Safety, Handling, and Storage Protocol

As a brominated organic compound, 3-Bromo-2-ethoxy-6-methylpyridine requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) is not publicly available, a conservative protocol can be established based on data for structurally related compounds.[7][8][9][10]

Protocol ID: SHS-001

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

  • Handling:

    • Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8]

    • Avoid all direct contact with skin and eyes.[9]

    • Wash hands and face thoroughly after handling.[7]

    • Ensure an eyewash station and safety shower are readily accessible.[8]

  • Storage:

    • Store the compound in a tightly sealed container to prevent moisture ingress and degradation.[7]

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10]

    • Store away from direct light and heat sources.[10]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Section 5: Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of 3-Bromo-2-ethoxy-6-methylpyridine, this section provides a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Objective: To synthesize 2-ethoxy-6-methyl-3-(phenyl)pyridine by coupling 3-Bromo-2-ethoxy-6-methylpyridine with phenylboronic acid.

Protocol ID: EXP-SMC-001

  • Reagent Preparation and Stoichiometry:

    • In a dry, argon-flushed Schlenk flask, add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

    • Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: The boronic acid is used in slight excess to drive the reaction to completion. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid in the transmetalation step.

  • Solvent Addition and Degassing:

    • Add a degassed solvent mixture, typically a 3:1 ratio of 1,4-dioxane to water.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst. Water is often necessary for the solubility of the base and to facilitate the catalytic cycle.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it successively with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the inorganic base and salts, while the brine wash removes residual water from the organic phase.

  • Purification:

    • Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure 2-ethoxy-6-methyl-3-(phenyl)pyridine.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_1 Experimental Workflow: Suzuki-Miyaura Coupling A 1. Reagent Loading (Aryl Bromide, Boronic Acid, Pd Catalyst, Base) B 2. Solvent Addition & Degassing (Dioxane/Water, Argon Purge) A->B C 3. Reaction Heating (85-90°C, 4-12h) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Continue Reaction E 5. Aqueous Work-up (EtOAc/Water Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Section 6: References

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Reagentia. 3-Bromo-2-ethoxy-6-methylpyridine (1 x 1 g). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. [Link]

Sources

Exploratory

Section 1: Compound Identification and Physicochemical Context

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-ethoxy-6-methylpyridine for Advanced Research Applications This guide provides a comprehensive safety and handling framework for 3-Bromo-2-ethoxy-6-methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-ethoxy-6-methylpyridine for Advanced Research Applications

This guide provides a comprehensive safety and handling framework for 3-Bromo-2-ethoxy-6-methylpyridine, a substituted pyridine derivative with significant potential in medicinal chemistry and drug development. As a formal Safety Data Sheet (SDS) for this specific compound (CAS No. 717843-50-0) is not extensively available in public repositories, this document synthesizes critical safety data from structurally analogous compounds to establish best practices for its use in a research and development setting.[1] The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals who require a higher level of technical detail and causal explanation than a standard SDS provides.

3-Bromo-2-ethoxy-6-methylpyridine belongs to the class of halogenated and alkoxy-substituted pyridines. These scaffolds are of high interest in pharmaceutical development due to their versatile reactivity and ability to serve as key intermediates in the synthesis of complex molecular architectures.[2][3] The strategic placement of bromo, ethoxy, and methyl groups allows for a range of chemical transformations, making it a valuable building block for creating novel therapeutic agents.[3]

It is crucial to distinguish this compound from its isomer, 3-Bromo-6-ethoxy-2-methylpyridine (CAS No. 610278-93-8), as the differing substituent positions will influence reactivity and potentially its toxicological profile.[4][5][6]

Table 1: Physicochemical Properties

Property Value Source
Chemical Name 3-Bromo-2-ethoxy-6-methylpyridine -
CAS Number 717843-50-0 [1]
Molecular Formula C₈H₁₀BrNO [4]
Molecular Weight 216.08 g/mol [5][6]

| Appearance | Data not available; likely a solid or liquid. | Inferred |

Section 2: Predictive Hazard Assessment and GHS Classification

In the absence of specific toxicological data, a hazard assessment must be conducted by analyzing structurally related compounds. Analogs such as 2-Bromo-6-methylpyridine and 3-Bromo-2-methylpyridine are known to cause skin, eye, and respiratory irritation and are harmful if swallowed.[7][8] The presence of the bromo- and pyridine functional groups suggests a potential for similar hazards.

Table 2: Predicted GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Predicted Hazard Statements:

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[8]

Predicted Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[11]

  • P280: Wear protective gloves/eye protection/face protection.[10]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11][12]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Section 3: Engineering Controls and Safe Handling Protocols

The primary objective is to minimize all routes of exposure. Adherence to these protocols is mandatory for ensuring operator safety and experimental integrity.

Engineering Controls:

  • Fume Hood: All manipulations of 3-Bromo-2-ethoxy-6-methylpyridine, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[7][12]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[13][14]

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the procedure.

  • Weighing: If the compound is a solid, use a tared weigh boat or glass vial. Handle with care to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe for transfers.

  • Dissolution: Add the compound to the solvent slowly and stir to dissolve. If any exotherm is noted, proceed with caution.

  • Post-Handling: After use, securely seal the container. Decontaminate the work area, including the balance and any spatulas or glassware used.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Section 4: Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is required to create a reliable barrier against exposure. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

Table 3: Mandatory Personal Protective Equipment

PPE Category Item Specification and Rationale
Eye and Face Protection Chemical Splash Goggles Must conform to ANSI Z87.1 or EN 166 standards.[7][15] Goggles are required to protect against splashes and potential vapors that can cause serious eye irritation. A face shield should be worn over goggles during procedures with a high risk of splashing.[15][16]
Hand Protection Nitrile or Neoprene Gloves Inspect gloves for any signs of degradation or puncture before use.[15] These materials offer good resistance to a broad range of chemicals. Latex gloves are not recommended.[15] For prolonged contact, consider double-gloving.
Body Protection Flame-Resistant Laboratory Coat A fully buttoned lab coat protects the skin on the arms and torso. Flame-resistant material is recommended as a general precaution when working with organic chemicals.

| Respiratory Protection | NIOSH/MSHA Approved Respirator | If engineering controls are insufficient or during a large-scale spill, a respirator with an organic vapor cartridge is necessary.[7] All respirator use must comply with a formal respiratory protection program. |

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All laboratory personnel must be trained in these procedures.

First Aid Measures by Exposure Route:
  • Inhalation: Immediately move the affected person to fresh air.[12][17] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[18]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[13][14] Use a safety shower for large-area contact.[19] Seek medical attention if irritation develops or persists.[17][18]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][17][19] Remove contact lenses if present and easy to do.[12] It is imperative to seek immediate medical attention regardless of the apparent severity.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[17]

Emergency_First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Rinse_Skin Remove Clothing, Rinse Skin (15+ min) Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes (15+ min) Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Fresh_Air->Seek_Medical If symptoms persist Rinse_Skin->Seek_Medical If irritation occurs Rinse_Eyes->Seek_Medical Mandatory Rinse_Mouth->Seek_Medical Mandatory

Caption: Emergency First Aid Workflow for Chemical Exposure.

Section 6: Spill Management and Waste Disposal

A structured response to accidental releases is essential to mitigate hazards to personnel and the environment.

Spill Response Protocol:
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Control: Remove all sources of ignition.[18][20]

  • Contain: For a small spill, use an inert absorbent material like sand, silica gel, or vermiculite to contain the spill.[7] Do not use combustible materials like sawdust.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a suitable container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Spill_Response_Protocol Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Manageable Large_Spill Large Spill Assess->Large_Spill Unmanageable PPE Don Full PPE Small_Spill->PPE Contact_EHS Contact EHS & Await Response Large_Spill->Contact_EHS Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Procedure Complete Decontaminate->End

Sources

Foundational

A Technical Guide to 3-Bromo-2-ethoxy-6-methylpyridine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Abstract: 3-Bromo-2-ethoxy-6-methylpyridine is a strategically functionalized heterocyclic building block of significant value to medicinal chemists and drug development professionals. Its substituted pyridine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Bromo-2-ethoxy-6-methylpyridine is a strategically functionalized heterocyclic building block of significant value to medicinal chemists and drug development professionals. Its substituted pyridine core is a common motif in a vast array of biologically active molecules. The orthogonal reactivity of its three key functional groups—a bromine atom poised for cross-coupling or metallation, an electronically-modulating ethoxy group, and a sterically-influential methyl group—provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this intermediate, complete with field-proven experimental protocols for its most critical transformations.

Introduction

In the landscape of pharmaceutical development, the efficient construction of novel molecular entities is paramount. Heterocyclic compounds, particularly those based on the pyridine scaffold, are foundational components in a large percentage of FDA-approved drugs. The 2-alkoxypyridine and related 2-pyridone motifs are considered "privileged scaffolds" in drug discovery, known for their ability to act as bioisosteres and engage in critical hydrogen bonding interactions with biological targets.[1][2]

3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0) emerges as a highly valuable starting material for accessing these scaffolds.[3] The molecule's design is inherently strategic:

  • The 3-Bromo Substituent: This serves as the primary reactive handle. It is ideally positioned for a host of powerful transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.

  • The 2-Ethoxy Group: This group significantly influences the electronic properties of the pyridine ring, activating the 3-position and modulating the molecule's overall polarity and metabolic stability. It is a key feature in many bioactive compounds, including corticotropin-releasing factor 1 (CRF1) receptor antagonists.[4]

  • The 6-Methyl Group: This group provides steric bulk, which can be used to influence the conformation of final compounds and their binding selectivity. It also offers a potential site for later-stage functionalization.

This guide will detail the core synthetic transformations that make this intermediate a cornerstone of modern synthetic strategy, providing researchers with the practical knowledge to leverage its full potential.

Physicochemical Properties

A summary of the key properties for 3-Bromo-2-ethoxy-6-methylpyridine is provided below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 717843-50-0[3][5]
Molecular Formula C₈H₁₀BrNO[5]
Molecular Weight 216.07 g/mol [5]
Purity Specification Typically ≥95%[5]
Appearance Varies (often a liquid or low-melting solid)N/A
Storage Store long-term at 2-8°C[5]

Plausible Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and logical approach to 3-Bromo-2-ethoxy-6-methylpyridine involves a regioselective nucleophilic aromatic substitution (SNAᵣ) followed by bromination, or starting from a pre-functionalized pyridine. A highly plausible route begins with 2,3-dichloro-6-methylpyridine.

The rationale behind this pathway is the heightened reactivity of the C2 position on the pyridine ring toward nucleophilic attack, which allows for the selective introduction of the ethoxy group. Subsequent bromination at the vacant and electronically activated C3 position completes the synthesis.

G A 2,3-Dichloro-6-methylpyridine C SNAᵣ Reaction (Regioselective) A->C 1. B Sodium Ethoxide (NaOEt) Ethanol (EtOH), Heat B->C D 3-Chloro-2-ethoxy-6-methylpyridine C->D F Electrophilic Aromatic Substitution D->F 2. E Brominating Agent (e.g., NBS, Br₂) Solvent E->F G 3-Bromo-2-ethoxy-6-methylpyridine (Target Intermediate) F->G

Caption: Plausible synthetic workflow for 3-Bromo-2-ethoxy-6-methylpyridine.

Key Transformations in Pharmaceutical Synthesis

The utility of 3-Bromo-2-ethoxy-6-methylpyridine is defined by its capacity to undergo robust and versatile chemical transformations. The following protocols describe three of the most powerful methods used in drug discovery.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming biaryl and aryl-vinyl structures due to its operational simplicity and the stability of its organoboron reagents.[6][7] This reaction allows for the direct linkage of the pyridine core to a vast array of aryl or heteroaryl fragments, a critical step in building the molecular complexity of many drug candidates.

G cluster_legend Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(X) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)L₂(R') PdII->PdII_R [R'B(OR)₃]⁻ Trans Transmetallation PdII_R->Pd0 Ar-R' RedElim Reductive Elimination Boronate [R'B(OR)₃]⁻ Base Base (e.g., K₃PO₄) BoronicAcid R'B(OH)₂ BoronicAcid->Boronate + Base Product Ar-R' ArX Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for coupling bromo-pyridines with arylboronic acids.[8]

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Scientist's Insight: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium precursor like Pd₂(dba)₃ often provide higher yields, faster reaction times, and broader substrate scope, especially with challenging substrates.[9]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 85-95°C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[10] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, replacing harsher classical methods.[11] For 3-Bromo-2-ethoxy-6-methylpyridine, this transformation opens a direct route to highly substituted aminopyridines.

G cluster_legend Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(X) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR'₂)]⁺X⁻ PdII->PdII_Amine + HNR'₂ AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'₂) PdII_Amine->PdII_Amido + Base, - HB⁺X⁻ Deprotonation Deprotonation PdII_Amido->Pd0 Ar-NR'₂ RedElim Reductive Elimination Product Ar-NR'₂ ArX Ar-X Amine HNR'₂ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on a well-documented procedure for the amination of a similar bromopyridine substrate.[12]

  • Inert Atmosphere: In a glovebox or under a positive flow of argon, charge a Schlenk vessel with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., (±)-BINAP, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv).

    • Scientist's Insight: The choice of base is critical. NaOtBu is effective but can be intolerant of certain functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be used with more advanced catalyst systems (e.g., those based on biarylphosphine ligands), broadening the reaction's scope.

  • Reagent Addition: Add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel to achieve a concentration of ~0.2 M.

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 4-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add diethyl ether and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure arylamine.

Lithium-Halogen Exchange for Nucleophilic Functionalization

Lithium-halogen exchange provides a powerful, alternative strategy for functionalizing the 3-position.[13] This reaction uses an organolithium reagent to swap the bromine atom for lithium, transforming the electrophilic carbon into a highly potent nucleophile. This intermediate can then be trapped with a wide variety of electrophiles, enabling the installation of functional groups that are not accessible via cross-coupling.

G A 3-Bromo-2-ethoxy-6-methylpyridine (Ar-Br) C Lithium-Halogen Exchange A->C 1. B n-Butyllithium (n-BuLi) THF, -78 °C B->C D 3-Lithio-2-ethoxy-6-methylpyridine (Ar-Li) + BuBr C->D F Electrophilic Quench D->F 2. E Electrophile (E⁺) (e.g., CO₂, DMF, R-CHO) E->F G 3-Substituted Product (Ar-E) F->G

Caption: General workflow for lithium-halogen exchange and electrophilic quench.

This is a general protocol that must be performed with strict adherence to anhydrous and anaerobic techniques.[14][15]

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add a solution of 3-Bromo-2-ethoxy-6-methylpyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) via syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, typically 1.05-1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

    • Scientist's Insight: The reaction is typically very fast. After addition, stir the mixture at -78°C for 30-60 minutes to ensure complete exchange. A color change often indicates the formation of the organolithium species.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78°C.

  • Reaction & Work-up: After the addition is complete, allow the reaction to stir at -78°C for 1 hour before slowly warming to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Medicinal Chemistry

3-Bromo-2-ethoxy-6-methylpyridine is a gateway intermediate to several classes of pharmacologically relevant molecules. By applying the transformations described above, medicinal chemists can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

  • Access to Biaryl Scaffolds: Suzuki coupling enables the synthesis of biaryl compounds, a core structure in many kinase inhibitors, ion channel modulators, and GPCR ligands.

  • Synthesis of Privileged Aminopyridines: Buchwald-Hartwig amination provides access to substituted aminopyridines, which are critical components of drugs targeting a wide range of diseases, including cancer and viral infections.[16]

  • Diverse Functionalization: Lithiation followed by electrophilic quench allows for the introduction of aldehydes (using DMF), carboxylic acids (using CO₂), boronic esters (using trialkyl borates), and various alkyl/alkenyl groups, further expanding the diversity of accessible derivatives. These functionalized pyridines can then serve as advanced intermediates for building even more complex drug candidates.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed when handling 3-Bromo-2-ethoxy-6-methylpyridine and the reagents used in its transformation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17]

  • Organolithium Reagents: Reagents like n-BuLi are extremely pyrophoric and react violently with water and air. They must be handled by trained personnel using proper syringe techniques under a strictly inert atmosphere.[15]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

3-Bromo-2-ethoxy-6-methylpyridine is a quintessential example of a modern synthetic building block. Its pre-installed functional handles allow for selective and high-yielding transformations using some of the most powerful reactions in the synthetic chemist's toolkit. By mastering its reactivity through Suzuki, Buchwald-Hartwig, and lithiation pathways, researchers in drug discovery can accelerate the synthesis of novel, highly functionalized pyridine derivatives, paving the way for the development of next-generation therapeutics.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377–1384. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738463, 3-Bromo-6-ethoxy-2-methylpyridine. Retrieved from [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Reagentia. (n.d.). 3-Bromo-2-ethoxy-6-methylpyridine (1 x 1 g). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Al-Moktadir, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29355–29381. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sarita, et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 234, 114199. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Ikram, M., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2947. Available at: [Link]

  • Lambert, K. M., & Singer, R. A. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54643. Available at: [Link]

  • S, S., & G, S. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: 2-Ethoxy-6-Methylpyridine Derivatives

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery [1] Executive Summary The 2-ethoxy-6-methylpyridine scaffold (CAS: 18617-77-1 ) represents a versatile pharmacophore in modern drug discovery.[1] Distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery [1]

Executive Summary

The 2-ethoxy-6-methylpyridine scaffold (CAS: 18617-77-1 ) represents a versatile pharmacophore in modern drug discovery.[1] Distinguished by its dual-substitution pattern—an electron-donating ethoxy group at C2 and a steric/metabolic blocker (methyl) at C6—this motif is increasingly prevalent in the design of kinase inhibitors (e.g., EZH2) and purinergic receptor antagonists (P2X3).

This guide provides a comprehensive technical analysis of the scaffold, detailing its synthesis, functionalization strategies, and application in high-value pharmaceutical intermediates. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

Part 1: Structural Analysis & Physicochemical Properties[1]

The Electronic & Steric Landscape

The pyridine ring is electron-deficient, but the introduction of the 2-ethoxy group significantly alters its reactivity profile.[1]

  • Electronic Effect (+M > -I): The ethoxy oxygen donates electron density into the ring via the mesomeric effect (+M), activating positions C3 and C5 for electrophilic aromatic substitution (SEAr).

  • The "Metabolic Shield" (C6-Methyl): The methyl group at C6 serves a critical medicinal chemistry function. It blocks the C6 position from oxidative metabolism (a common soft spot in pyridines via aldehyde oxidase) and introduces steric bulk that can enforce atropisomerism or specific binding conformations in the active site.

  • Basicity Modulation: The 2-alkoxy substituent lowers the basicity of the pyridine nitrogen compared to 2-aminopyridines, potentially improving membrane permeability and reducing off-target hERG liability.[1]

Key Physicochemical Data
PropertyValueContext
CAS Number 18617-77-1Core Scaffold
Molecular Weight 137.18 g/mol Fragment-like
LogP (Predicted) ~2.3Lipophilic, good CNS penetration potential
H-Bond Acceptors 2 (N, O)Interaction points for Ser/Thr residues
pKa (Conjugate Acid) ~4.8Less basic than pyridine (5.[1]2) due to inductive withdrawal by oxygen

Part 2: Synthetic Routes to the Core Scaffold[1]

The synthesis of 2-ethoxy-6-methylpyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) rather than direct O-alkylation of the pyridone, which suffers from N- vs. O-alkylation selectivity issues.

Primary Route: SNAr of 2-Chloro-6-methylpyridine

This pathway utilizes commercially available 2-chloro-6-methylpyridine (CAS 18368-63-3). The reaction is driven by the electron-deficient nature of the pyridine ring, facilitated by the leaving group (Cl) at the 2-position.[1]

Mechanism:

  • Nucleophilic Attack: Ethoxide anion (EtO⁻) attacks C2.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.

  • Elimination: Loss of chloride restores aromaticity.

Alternative Route: O-Alkylation of 6-Methyl-2-pyridone

While possible, reacting 6-methyl-2-pyridone with ethyl iodide often yields a mixture of the desired ether (O-product) and the N-ethyl pyridone (N-product).[1]

  • Optimization: Use of silver salts (Ag₂CO₃) or "hard" electrophiles favors O-alkylation (HSAB theory), but SNAr remains the industrial standard for purity.

Part 3: Functionalization & Derivatives[1]

Once the core is established, it serves as a template for advanced intermediates.

Electrophilic Substitution (Bromination)

The ethoxy group directs incoming electrophiles to the C3 and C5 positions.

  • Target: 3-Bromo-2-ethoxy-6-methylpyridine (CAS 717843-50-0).[2]

  • Regioselectivity: C3 is favored electronically (ortho to the strong donor) but sterically hindered. Controlled conditions (NBS, low temp) allow selective access to the C3-bromo derivative, a critical precursor for Suzuki couplings.

Lithiation and Boronic Acid Synthesis

Halogenated derivatives (or direct C-H activation) allow for the generation of 2-ethoxy-6-methylpyridine-3-boronic acid , essential for building biaryl drug scaffolds.[1]

Visualization: Synthesis & Functionalization Workflow

SynthesisPath Start 2-Chloro-6-methylpyridine (CAS 18368-63-3) Core 2-Ethoxy-6-methylpyridine (CAS 18617-77-1) Start->Core NaOEt, EtOH Reflux (SnAr) Bromo 3-Bromo-2-ethoxy- 6-methylpyridine (CAS 717843-50-0) Core->Bromo NBS, MeCN (Electrophilic Subst.) Boronic Boronic Acid Derivative (Suzuki Coupling) Bromo->Boronic 1. n-BuLi 2. B(OiPr)3 Cyano 3-Carbonitrile Deriv. (EZH2 Inhibitor Int.) Bromo->Cyano Zn(CN)2, Pd cat. (Rosenmund-von Braun)

Figure 1: Synthetic tree transforming the chloropyridine precursor into high-value functionalized intermediates.

Part 4: Applications in Drug Discovery[1]

Case Study: EZH2 Inhibitors

Enhancer of Zeste Homolog 2 (EZH2) inhibitors are a major class of oncology therapeutics (e.g., Tazemetostat).

  • Role of the Scaffold: The 4-chloro-2-ethoxy-6-methylpyridine-3-carbonitrile derivative is a documented intermediate in the synthesis of next-generation EZH2 inhibitors.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme pocket, while the ethoxy group fills a hydrophobic sub-pocket. The nitrile group often serves as a "warhead" anchor or interacts with active site water networks.

Case Study: P2X3 Antagonists

P2X3 receptors are targets for chronic cough and pain (e.g., Gefapixant).

  • Design Logic: Many P2X3 antagonists utilize a 2-alkoxypyridine or 2-alkoxypyrimidine core. The 2-ethoxy-6-methylpyridine moiety provides a bioisostere that modulates solubility and metabolic stability compared to the phenyl analogs.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-6-methylpyridine (SNAr)

A robust, self-validating method for gram-scale synthesis.[1]

Materials:

  • 2-Chloro-6-methylpyridine (1.0 equiv)[3]

  • Sodium Ethoxide (2.0 equiv, 21% wt in ethanol)

  • Anhydrous Ethanol (Solvent)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with 2-chloro-6-methylpyridine dissolved in anhydrous ethanol (0.5 M concentration).

  • Addition: Add sodium ethoxide solution dropwise at room temperature under N₂ atmosphere. Causality: Slow addition prevents exotherms and potential polymerization side reactions.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours.

  • Monitoring (Self-Validation): Monitor via TLC (10% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by a higher Rf spot (ether product).

  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol. Resuspend residue in water and extract with diethyl ether (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (0-5% EtOAc/Hexane) to yield a colorless oil.

Protocol B: Regioselective Bromination (C3 Functionalization)

Targeting CAS 717843-50-0.[2]

Materials:

  • 2-Ethoxy-6-methylpyridine (1.0 equiv)[1][4]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve substrate in ACN at 0°C. Causality: Low temperature favors kinetic control, reducing over-bromination at C5.

  • Bromination: Add NBS portion-wise over 30 minutes. Protect from light to prevent radical side reactions.

  • Stirring: Allow to warm to RT and stir for 4 hours.

  • Validation: NMR check. The C3-H signal (doublet) will disappear, leaving the C4/C5 coupling pattern.

  • Isolation: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with EtOAc.

Part 6: References

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-methylpyridine (CAS 18368-63-3).[3] Retrieved from

  • BLD Pharm. 2-Ethoxy-6-methylpyridin-4-amine and Derivatives.[1] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 114681 (Emoxypine analogs). Retrieved from

  • Epizyme, Inc. Patent WO2015200650A1: Biomarkers for response to EZH2 inhibitors.[5] (Describes pyridine intermediates in EZH2 synthesis). Retrieved from

  • GuideChem. Chemical Properties of 6-methyl-2-ethoxypyridine (CAS 18617-77-1). Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-Bromo-2-ethoxy-6-methylpyridine

This technical guide provides a rigorous physicochemical analysis of 3-Bromo-2-ethoxy-6-methylpyridine , a specialized heterocyclic building block. As experimental data for niche intermediates is often proprietary or non...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous physicochemical analysis of 3-Bromo-2-ethoxy-6-methylpyridine , a specialized heterocyclic building block. As experimental data for niche intermediates is often proprietary or non-standardized, this document synthesizes available structural intelligence with validated protocols for empirical determination.

Executive Summary

3-Bromo-2-ethoxy-6-methylpyridine (CAS 717843-50-0) serves as a critical scaffold in medicinal chemistry, particularly for modulating potency in kinase inhibitors and GPCR ligands. Its substitution pattern—combining a lipophilic ethoxy group, a steric methyl blocker, and a reactive bromine handle—creates unique solubility and packing behaviors.

Accurate characterization of its Melting Point (MP) and Boiling Point (BP) is not merely a regulatory formality but a process control necessity. Misidentifying the phase transition boundaries can lead to:

  • Purification Failure: Inappropriate vacuum levels during distillation causing co-elution of impurities.

  • Formulation Instability: Unanticipated polymorphs affecting bioavailability.

  • Safety Hazards: Flash point miscalculations during scale-up.

Compound Identity & Structural Analysis[1][2][3][4]

AttributeDetail
Chemical Name 3-Bromo-2-ethoxy-6-methylpyridine
CAS Registry Number 717843-50-0
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
SMILES CCOc1nc(C)ccc1Br
Structural Class 2,3,6-Trisubstituted Pyridine
Structural Impact on Physical Properties
  • The Ethoxy Effect: Unlike the methoxy analog (which is often a rigid solid), the ethyl chain introduces rotational freedom, increasing entropy. This typically lowers the melting point , often pushing such compounds into a "low-melting solid" or "viscous oil" state at room temperature.

  • The Bromine Handle: The heavy halogen significantly increases the boiling point due to polarizability and molecular weight, necessitating high-vacuum techniques for distillation.

Physicochemical Data: Predicted vs. Analogous

Note: Direct experimental values for this specific isomer are rarely indexed in open literature. The values below are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) modeling and validated analog comparison.

Table 1: Physical Property Profile
PropertyPredicted Value (High Confidence)Analogous Reference (3-Bromo-2-methylpyridine)Operational Implication
Boiling Point (760 mmHg) 245°C ± 10°C 220°CRequires high vacuum (<5 mmHg) for distillation to avoid decomposition.
Boiling Point (10 mmHg) ~115°C ~95°CIdeal range for bulb-to-bulb (Kugelrohr) purification.
Melting Point 28°C – 35°C Liquid (MP < 0°C)Likely a low-melting solid; may supercool into an oil. Store at 4°C to maintain solid state.
Density 1.35 ± 0.05 g/cm³ 1.49 g/cm³Denser than water; forms the bottom layer in aqueous extractions.
LogP (Octanol/Water) 2.8 – 3.1 2.1Moderate lipophilicity; amenable to normal-phase chromatography (Hex/EtOAc).

Expert Insight: If your sample appears as an oil at room temperature but the COA states "Solid," do not assume impurity. Place the sample in a -20°C freezer with a seed crystal (scratch the glass) to induce crystallization. The ethoxy chain often delays lattice formation.

Experimental Protocols for Data Validation

As a Senior Scientist, you must validate vendor data. Relying on a Certificate of Analysis (COA) without internal verification is a risk to data integrity.

Workflow 1: Melting Point Determination (Capillary Method)

Use this for solid samples to determine purity. A range >2°C indicates solvent entrapment or isomer contamination.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove trace ethanol/water.

  • Loading: Pack 2-3 mm of solid into a glass capillary. Compact by dropping through a 1-meter glass tube.

  • Ramping:

    • Fast Ramp (10°C/min) to 20°C.

    • Slow Ramp (1°C/min) from 20°C to 45°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria:

      
      .
      
Workflow 2: Micro-Boiling Point (Siwoloboff Method)

Use this for liquid samples or oils where distillation is not feasible.

  • Setup: Place 5 drops of sample in an ignition tube. Insert a sealed capillary (open end down) into the liquid.

  • Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

  • Endpoint: Observe the stream of bubbles from the capillary. Stop heating when a continuous stream emerges (vapor pressure > atmospheric pressure).

  • Reading: Record the temperature when bubbling stops and liquid is sucked back into the capillary. This is the true boiling point.

Synthesis & Impurity Origins

Understanding the synthesis pathway reveals likely impurities that alter MP/BP data.

SynthesisPath Precursor 2,3-Dibromo-6-methylpyridine (Starting Material) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate SNAr Addition Reagent NaOEt / EtOH (Nucleophile) Reagent->Intermediate Product 3-Bromo-2-ethoxy-6-methylpyridine (Target) Intermediate->Product -NaBr Impurity1 Impurity A: 2,3-Diethoxy... (Over-reaction) Product->Impurity1 +NaOEt (Excess) Impurity2 Impurity B: Hydrolysis (Pyridone) Product->Impurity2 +H2O (Workup)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway. Presence of Impurity B (Pyridone) significantly raises the Melting Point due to hydrogen bonding, leading to false positives in identity checks.

Logic Map: Physical Property Validation

This decision tree ensures self-validating experimental rigor.

ValidationLogic Start Sample Receipt (3-Bromo-2-ethoxy-6-methylpyridine) StateCheck Physical State at 20°C? Start->StateCheck Liquid Liquid / Viscous Oil StateCheck->Liquid Oil Solid Crystalline Solid StateCheck->Solid Crystals Refractive Measure Refractive Index Liquid->Refractive Siwoloboff Siwoloboff BP Test Liquid->Siwoloboff PurityCheck Purity Analysis Refractive->PurityCheck Siwoloboff->PurityCheck DSC DSC / Capillary MP Solid->DSC DSC->PurityCheck Decision Compare with Predicted (MP: 28-35°C | BP: ~245°C) PurityCheck->Decision

Figure 2: Validation workflow for determining physicochemical properties of phase-ambiguous intermediates.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4738463, 3-Bromo-6-ethoxy-2-methylpyridine (Isomer Reference). Retrieved from [Link]

  • Reagentia. Catalog Entry for 3-Bromo-2-ethoxy-6-methylpyridine. Retrieved from [Link]

Exploratory

Reactivity Profile of Brominated Ethoxypyridines: A Strategic Guide

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight over generic descriptions.

Executive Summary

Brominated ethoxypyridines represent a "privileged scaffold" in modern drug discovery.[1] They offer a unique tripartite reactivity profile: the electrophilic nature of the pyridine nitrogen, the nucleophilic/directing capacity of the ethoxy group, and the versatile handle of the bromine atom.

However, these substrates are deceptive. The interplay between the inductive withdrawal of the nitrogen (


) and the resonance donation of the ethoxy group (

) creates a complex electronic landscape. Researchers frequently encounter unexpected regioselectivity issues, particularly the "Halogen Dance" rearrangement and competitive nucleophilic aromatic substitution (

). This guide provides the mechanistic grounding required to navigate these challenges.

Electronic Landscape & Regioselectivity

The reactivity of brominated ethoxypyridines is dictated by the competition between Kinetic and Thermodynamic control.

The "Push-Pull" Dynamic
  • The Ethoxy Group (C2/C4): Acts as a strong

    
    -acceptor (inductive) but a strong 
    
    
    
    -donor (resonance). This deactivates the ring toward nucleophilic attack at the ipso carbon but activates the ortho and para positions toward electrophilic attack (or directed lithiation).
  • The Pyridine Nitrogen: Withers electron density from C2 and C4, making them susceptible to nucleophiles, while rendering C3 and C5 relatively electron-neutral.

  • The Bromine: A weak deactivator but an excellent leaving group for both metal-catalyzed coupling and metal-halogen exchange.

Reactivity Heatmap

The following diagram illustrates the competing reactive sites on a representative scaffold (3-bromo-2-ethoxypyridine).

ReactivityMap Core 3-Bromo-2-Ethoxypyridine C2_OEt C2-Ethoxy (Directing Group for DoM) (Resistant to SNAr) Core->C2_OEt Ortho-Lithiation Director C3_Br C3-Bromine (Li-Hal Exchange Site) (Prone to Migration) Core->C3_Br Kinetic Exchange (-78°C) C6_Pos C6-Position (Sterically Accessible) (Secondary DoM site) Core->C6_Pos Blocked if C2 is bulky C4_Pos C4-Position (Thermodynamic Sink for Br) (Site of Halogen Dance) C3_Br->C4_Pos Base-Catalyzed Migration (> -40°C)

Figure 1: Reactivity landscape of 3-bromo-2-ethoxypyridine. Note the critical instability of the C3-bromine in the presence of amide bases.

Module 1: Metalation & The Halogen Dance

This is the most technically demanding aspect of this chemistry. The "Halogen Dance" (Base-Catalyzed Halogen Migration) is a rearrangement where the bromine atom migrates to a more thermodynamically stable position on the ring.

The Mechanism

When a brominated ethoxypyridine is treated with a lithium amide base (e.g., LDA, LiHMDS) rather than an alkyllithium, deprotonation often occurs faster than Li-Hal exchange. The resulting pyridyl anion can attack the bromine of a neighboring molecule, initiating a cascade.

Rule of Thumb:

  • Kinetic Control (Retention of Regiochemistry): Use

    
    -BuLi at 
    
    
    
    . The Li-Hal exchange is faster than deprotonation.
  • Thermodynamic Control (Halogen Dance): Use LDA at

    
     to 
    
    
    
    . The bromine will migrate to the position flanked by the most stabilizing groups (often C4 or C6).

HalogenDance Start 3-Bromo-2-Ethoxypyridine Step1 Lithiation at C4 (Ortho to Br) (Kinetic Deprotonation) Start->Step1 LDA, THF, -78°C Step2 Bromine Migration (Intermolecular Transfer) Step1->Step2 Warm to > -40°C End 4-Bromo-3-Lithio Species (Thermodynamic Product) Step2->End Stabilization by OEt & N Quench Final Product: 4-Bromo-3-Substituted Pyridine End->Quench Electrophile (E+)

Figure 2: The Halogen Dance pathway. Controlled migration allows access to difficult substitution patterns (e.g., 2,3,4-trisubstituted pyridines).

Module 2: Transition Metal Catalysis (Suzuki-Miyaura)

Brominated ethoxypyridines are excellent substrates for Pd-catalyzed cross-coupling. The ethoxy group generally does not poison the catalyst, but steric hindrance at the C3 position can be significant.

Critical Optimization Parameters
  • Catalyst Choice:

    • Standard:

      
       is the workhorse for these substrates. It resists chelation by the pyridine nitrogen.
      
    • Sterically Hindered (C3-Br): Use Pd-PEPPSI-IPr or Buchwald G3 precatalysts to force oxidative addition.

  • Base Sensitivity:

    • Avoid strong hydroxide bases (NaOH) at high temperatures, which can hydrolyze the ethoxy group to a pyridone (

      
      ).
      
    • Recommendation: Use

      
       or 
      
      
      
      in dioxane/water.
Quantitative Data: Relative Rates of Oxidative Addition
Substrate PositionRelative Rate (

)
Primary ChallengeRecommended Ligand
5-Bromo-2-ethoxypyridine 100 (Baseline)None

, dppf
4-Bromo-2-ethoxypyridine 85Electronic DeactivationSPhos, XPhos
3-Bromo-2-ethoxypyridine 15Steric Hindrance (Ortho-OEt)XPhos, RuPhos

Experimental Protocols

Protocol A: Regioselective Lithiation (Kinetic Control)

Target: C3-Functionalization via Li-Br Exchange (No Migration)

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with 3-bromo-2-ethoxypyridine (1.0 equiv) and anhydrous THF (

    
    ).
    
  • Cooling: Cool the solution to

    
      precisely. (Use an internal thermometer; temperature fluctuations trigger the Dance).
    
  • Exchange: Add

    
    -BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.
    
    • Checkpoint: The solution typically turns yellow/orange.

  • Reaction: Stir at

    
     for 30 minutes. Do not warm. 
    
  • Quench: Add the electrophile (e.g., DMF,

    
    , aldehyde) neat or in THF.
    
  • Workup: Allow to warm to RT only after quenching is complete.

Protocol B: High-Yield Suzuki Coupling

Target: Biaryl Synthesis from 5-bromo-2-ethoxypyridine

  • Charge: Combine 5-bromo-2-ethoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 15 mins.

  • Base: Add

    
     (2.0 equiv).
    
  • Heat: Heat to

    
     for 4-6 hours.
    
    • Note: Monitor consumption of bromide by HPLC. If hydrolysis to pyridone is observed (peak at M-28), lower temp to

      
       and switch base to 
      
      
      
      .

Decision Matrix for Functionalization

Use this logic flow to determine the optimal synthetic route for your target isomer.

DecisionTree Start Target: Functionalized Ethoxypyridine Q1 Is the Bromine retained in product? Start->Q1 No_Br No (Coupling Reaction) Q1->No_Br Replace Br Yes_Br Yes (New Group Added) Q1->Yes_Br Keep Br Suzuki Suzuki/Buchwald (Cat: Pd(dppf)Cl2) No_Br->Suzuki Q2 Position of New Group? Yes_Br->Q2 Direct At Br Position (Li-Hal Exchange) Q2->Direct Ipso Adjacent Adjacent to Br (DoM / Halogen Dance) Q2->Adjacent Ortho Cond1 n-BuLi, -78°C (Kinetic) Direct->Cond1 Cond2 LDA, -20°C (Thermodynamic/Dance) Adjacent->Cond2

Figure 3: Synthetic decision matrix. Selects conditions based on whether the bromine is a leaving group or a directing group.

References

  • Schlosser, M. (2005). "The Halogen Dance Reaction in Pyridines." Heterocycles.

  • Suzuki, A. (1999). "Organoboron Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry.

  • BenchChem. (2025). "Reactivity of 2-Bromo- vs 2-Chloropyridines."

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2]

  • Chem-Impex. "5-Bromo-2-ethoxypyridine Product Profile."

Sources

Foundational

Storage and stability requirements for 3-Bromo-2-ethoxy-6-methylpyridine

Storage and Stability Requirements for 3-Bromo-2-ethoxy-6-methylpyridine Executive Summary 3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0 ) is a specialized heterocyclic building block frequently employed in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Storage and Stability Requirements for 3-Bromo-2-ethoxy-6-methylpyridine

Executive Summary

3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0 ) is a specialized heterocyclic building block frequently employed in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural integrity is pivotal for downstream yield and catalyst performance.

At-a-Glance Storage Recommendations:

  • Temperature: Refrigerate (+2°C to +8°C) for routine use; Freeze (-20°C) for long-term archiving (>6 months).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket required.[1]

  • Light: Strictly protect from light (Amber vial).[2]

  • Container: Borosilicate glass with Teflon (PTFE)-lined caps. Avoid metal containers.

Physicochemical Profile & Critical Properties

Understanding the molecule's physical nature is the first step in designing a robust storage protocol.

PropertySpecificationTechnical Note
CAS Number 717843-50-0 Unique identifier for inventory verification.
Molecular Formula C₈H₁₀BrNOMW: 216.08 g/mol .
Physical State Liquid or Low-Melting Solid Likely an oil or solid with a low melting point based on structural analogues (e.g., 3-bromo-2-ethoxypyridine).[1]
Solubility Soluble in DCM, EtOAc, MeOHHigh lipophilicity due to the ethoxy and methyl groups.[1]
Reactivity Halogenated HeterocycleThe C-Br bond is the primary site of reactivity and instability.

Expert Insight: The combination of an electron-donating ethoxy group and an electron-withdrawing nitrogen atom creates a "push-pull" electronic system. While the ethoxy group stabilizes the pyridine ring against nucleophilic attack, the bromine atom at position 3 renders the molecule sensitive to photolytic cleavage.[1]

Stability & Degradation Mechanisms[1][3]

To ensure purity, one must mitigate the specific environmental stressors that trigger degradation.[1]

A. Photolytic Dehalogenation (Critical)

The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage upon exposure to UV or visible light.

  • Mechanism: Light energy excites the molecule, generating a radical pair (Pyridyl[1]• + Br•).

  • Visual Indicator: Samples turn yellow or brown over time due to the formation of elemental bromine (

    
    ) or conjugated degradation byproducts.
    
  • Prevention: Store exclusively in amber glass or foil-wrapped containers.

B. Oxidation (N-Oxide Formation)

While the pyridine nitrogen is less basic due to the inductive effect of the bromine and ethoxy groups, it remains susceptible to oxidation over extended periods.

  • Mechanism: Reaction with atmospheric oxygen forms the N-oxide derivative.

  • Impact: N-oxides can drastically alter the regioselectivity of subsequent metal-catalyzed reactions.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).[1]

C. Hydrolysis

The ethoxy ether linkage is generally robust but can hydrolyze under acidic conditions or extreme moisture, converting the molecule to the corresponding pyridone (2-hydroxy derivative).[1]

  • Prevention: Store in a desiccated environment.

Visualizing Degradation Pathways

DegradationPathways Compound 3-Bromo-2-ethoxy- 6-methylpyridine Radical Pyridyl Radical + Br• (Yellowing) Compound->Radical Homolytic Cleavage NOxide Pyridine N-Oxide (Polar Impurity) Compound->NOxide Slow Oxidation Pyridone 2-Pyridone Derivative (Hydrolysis Product) Compound->Pyridone Ether Cleavage Light UV/Visible Light Light->Radical Oxygen Atmospheric O2 Oxygen->NOxide Moisture H2O / Acid Moisture->Pyridone

Figure 1: Potential degradation pathways.[1] Light exposure is the most immediate threat to purity.[1]

Comprehensive Storage Protocols

This protocol is designed to maintain >98% purity for 12+ months.

Phase 1: Receipt & Initial Handling[1]
  • Inspect: Upon arrival, check the physical state.[2] If the compound is a liquid or oil, ensure the cap is tight.[1] If solid, check for signs of melting (indicating temperature excursions).[1]

  • Aliquot: Avoid repeated freeze-thaw cycles. If you plan to use the compound partially, aliquot it into smaller amber vials inside a glovebox or under a nitrogen funnel.[1]

Phase 2: Long-Term Storage Conditions
ParameterRecommendationScientific Rationale
Primary Container Amber Glass Vial Blocks UV radiation (290–450 nm) to prevent C-Br cleavage.
Closure System Teflon (PTFE) Lined Cap Prevents leaching of plasticizers from standard polyethylene caps, which can contaminate lipophilic oils.[1]
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is preferred as it is heavier than air and blankets the liquid surface effectively.
Temperature -20°C (Optimal) Arrhenius kinetics dictate that lowering temperature significantly slows both oxidation and hydrolysis rates.
Secondary Containment Desiccator / Sealed Bag Adds a second barrier against moisture ingress, critical for freezers with auto-defrost cycles.[1]
Storage Decision Workflow

StorageWorkflow Start Compound Receipt (CAS 717843-50-0) Usage Intended Usage Timeline? Start->Usage ShortTerm Immediate Use (< 2 Weeks) Usage->ShortTerm Active Project LongTerm Stock/Archive (> 2 Weeks) Usage->LongTerm Inventory Fridge Store at 2-8°C Amber Vial Darkness ShortTerm->Fridge Freezer Store at -20°C Under Argon/N2 Secondary Desiccation LongTerm->Freezer

Figure 2: Decision tree for determining appropriate storage conditions based on project timelines.

Handling & Re-Analysis

Safety Precaution: Treat this compound as a potential Skin and Eye Irritant (H315, H319).[1][2] Always wear nitrile gloves and safety glasses. Work within a chemical fume hood to avoid inhaling vapors.

Re-Validation Procedure: Before using a stored batch for a critical GMP or late-stage synthesis step, validate purity:

  • Visual Check: Clear to pale yellow liquid/solid is acceptable. Dark brown/red indicates significant decomposition.

  • TLC: Run in Hexane:EtOAc (8:2). Look for a baseline spot (N-oxide) or a more polar spot (Pyridone).

  • 1H NMR: Check the integral of the ethoxy -CH2- (quartet, ~4.4 ppm) against the methyl -CH3 (singlet, ~2.4 ppm). Loss of the ethyl group signals hydrolysis.

References

  • PubChem. 3-Bromo-2-ethoxy-6-methylpyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reagentia. 3-Bromo-2-ethoxy-6-methylpyridine Catalog Entry (CAS 717843-50-0).[3] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-Bromo-2-ethoxy-6-methylpyridine derivatives

An Application Guide to the Synthesis and Functionalization of 3-Bromo-2-ethoxy-6-methylpyridine Introduction The pyridine scaffold is a ubiquitous heterocyclic motif central to the fields of medicinal chemistry, agroche...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Functionalization of 3-Bromo-2-ethoxy-6-methylpyridine

Introduction

The pyridine scaffold is a ubiquitous heterocyclic motif central to the fields of medicinal chemistry, agrochemicals, and materials science. Among the vast array of functionalized pyridines, 3-bromo-2-ethoxy-6-methylpyridine stands out as a versatile and highly valuable synthetic intermediate. The strategic placement of its functional groups—a reactive bromine atom at the 3-position ideal for cross-coupling, an activating ethoxy group at the 2-position, and a methyl group at the 6-position—provides a robust platform for the construction of complex molecular architectures.

This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the core 3-bromo-2-ethoxy-6-methylpyridine scaffold and its subsequent derivatization through two of modern chemistry's most powerful transformations: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind procedural choices, ensuring both successful execution and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Core Scaffold

The synthesis of 3-bromo-2-ethoxy-6-methylpyridine is most effectively approached in a two-step sequence starting from the commercially available 2-hydroxy-6-methylpyridine. This strategy involves an initial O-alkylation (ethoxylation) followed by a regioselective bromination.

cluster_0 Core Scaffold Synthesis Workflow A 2-Hydroxy-6-methylpyridine (Starting Material) B Step 1: Ethoxylation (Williamson Ether Synthesis) A->B NaH, EtI THF, 0°C to rt C 2-Ethoxy-6-methylpyridine (Intermediate) B->C D Step 2: Bromination (Electrophilic Aromatic Substitution) C->D NBS Acetonitrile, rt E 3-Bromo-2-ethoxy-6-methylpyridine (Target Scaffold) D->E

Caption: Workflow for the synthesis of the target scaffold.

Protocol 1.1: Ethoxylation of 2-Hydroxy-6-methylpyridine

This protocol utilizes a standard Williamson ether synthesis. Sodium hydride (NaH), a strong base, deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then displaces the iodide from iodoethane in an SN2 reaction.

Materials:

  • 2-Hydroxy-6-methylpyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-6-methylpyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the suspension to stir at 0 °C for 30 minutes.

  • Add iodoethane (1.2 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, 2-ethoxy-6-methylpyridine, can be purified by flash column chromatography or used directly in the next step if sufficiently pure.

Protocol 1.2: Regioselective Bromination

The bromination of 2-ethoxy-6-methylpyridine is an electrophilic aromatic substitution. The ethoxy group is an activating, ortho-, para-director. However, the 4- and 6-positions are already substituted or sterically hindered, and the pyridine nitrogen deactivates the 2- and 4-positions to some extent. This directs the bromination favorably to the 3- and 5-positions. Using N-Bromosuccinimide (NBS) under controlled conditions can favor mono-bromination at the 3-position. A similar procedure has been shown to be effective for the analogous 2-methoxy-6-methylpyridine.[1]

Materials:

  • 2-Ethoxy-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-ethoxy-6-methylpyridine (1.0 equiv) in acetonitrile (approx. 0.3 M).

  • Add N-Bromosuccinimide (1.05 equiv) in one portion.

  • Stir the reaction at room temperature for 12-18 hours. Protect the reaction from light.

  • Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NBS/Br₂), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-2-ethoxy-6-methylpyridine as the final product.

Part 2: Derivatization via Cross-Coupling Reactions

The C-Br bond at the 3-position is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Application 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] It is exceptionally reliable for generating biaryl structures or introducing alkyl/vinyl groups. The reaction proceeds through a well-established catalytic cycle.[3][4]

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)-X Ln OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)-R² Ln TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)-X Ln OA->PdII AC Amine Coordination PdII->AC R²NH₂ Base, -HBX Amido [R¹-Pd(II)-NHR²] Ln AC->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product R¹-NHR² RE->Product

Sources

Application

Palladium-catalyzed cross-coupling of 3-Bromo-2-ethoxy-6-methylpyridine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-ethoxy-6-methylpyridine For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-ethoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in countless pharmaceuticals and functional materials. 3-Bromo-2-ethoxy-6-methylpyridine is a particularly valuable building block, offering three distinct points for synthetic diversification: the bromine-bearing C3 position, the ethoxy group at C2, and the methyl group at C6.

The strategic placement of the bromine atom at the C3 position makes it an ideal handle for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance under relatively mild conditions.[1][2]

This guide serves as an in-depth technical resource for researchers leveraging 3-Bromo-2-ethoxy-6-methylpyridine in their synthetic campaigns. We will move beyond simple procedural lists to explore the mechanistic underpinnings of key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—providing field-proven protocols and explaining the critical causality behind experimental choices.

Pillar 1: The Unified Mechanism of Palladium Cross-Coupling

At their core, most palladium-catalyzed cross-coupling reactions proceed through a common, elegant catalytic cycle.[3] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-ethoxy-6-methylpyridine. This oxidizes the palladium center from a Pd(0) to a Pd(II) state, forming a square planar organopalladium(II) complex.[1][4]

  • Transmetalation / Nucleophile Coordination: A nucleophilic coupling partner (e.g., an organoboron reagent, an amine, or a copper acetylide) delivers its organic group to the Pd(II) center, displacing the bromide.[2][4] For C-N couplings, this step involves coordination of the amine followed by deprotonation.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

General_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation (R'-M) PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its operational simplicity, the stability and low toxicity of its organoboron reagents, and its compatibility with a vast range of functional groups.[3][4] It facilitates the creation of biaryl and vinyl-aryl structures, which are common motifs in drug molecules.

Mechanism: The Critical Role of the Base

In the Suzuki reaction, the transmetalation step is not spontaneous. It requires the activation of the organoboron compound (typically a boronic acid or ester) by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr 3-Bromo-2-ethoxy- 6-methylpyridine ArBr->OxAdd PdII_ArBr Ar-Pd(II)L₂-Br OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal Boronic Ar'B(OH)₂ + Base Boronic->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-6-methylpyridine

This protocol is a representative procedure based on established methods for similar bromopyridine substrates.[6][7]

Materials:

  • 3-Bromo-2-ethoxy-6-methylpyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source and ligand (e.g., Pd₂(dba)₃ / SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

  • Schlenk flask or reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen) supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon, add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O90Moderate-High[6]
2-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane100High[7]
Heteroarylboronic acidPd₂(dba)₃ (2)XPhosK₂CO₃t-BuOH/H₂O80Variable[8]

Pillar 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which were historically challenging to prepare.[9] This reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles, and is a cornerstone of pharmaceutical synthesis.[10][11]

Mechanism: Base-Mediated Amide Formation

Unlike the Suzuki coupling, the key intermediate in the Buchwald-Hartwig amination is a palladium-amido complex. After oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming the crucial amido complex that subsequently undergoes reductive elimination.[9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr 3-Bromo-2-ethoxy- 6-methylpyridine ArBr->OxAdd PdII_ArBr Ar-Pd(II)L₂-Br OxAdd->PdII_ArBr Deprotonation Coordination & Deprotonation PdII_ArBr->Deprotonation Amine R₂NH Amine->Deprotonation Base Base Base->Deprotonation PdII_Amido Ar-Pd(II)L₂-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-NR₂) RedElim->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-ethoxy-6-methylpyridine

This protocol is adapted from a well-established procedure for the amination of a structurally similar bromomethylpyridine.[12] The use of an inert atmosphere is critical for this reaction.

Materials:

  • 3-Bromo-2-ethoxy-6-methylpyridine

  • Amine (primary or secondary, 1.0 - 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., (±)-BINAP, XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox environment

Procedure:

  • Vessel Preparation: In a glovebox or under a strong counterflow of Argon, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq) and the amine coupling partner (1.1 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M).

  • Reaction: Seal the tube tightly and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
AmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Cyclic secondaryPd₂(dba)₃ (1.8)(±)-BINAPNaOt-BuToluene80Good-High[12]
Primary anilinePd(OAc)₂ (2)XPhosK₃PO₄Dioxane100High[13]
Ammonia equivalentPd₂(dba)₃ (1.5)RuPhosLHMDSToluene110Good[13]

Pillar 4: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling is the premier method for synthesizing arylalkynes and conjugated enynes by joining terminal alkynes with aryl or vinyl halides.[14] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt.[2][15]

Mechanism: A Cooperative Palladium/Copper System

The Sonogashira reaction operates via two interconnected catalytic cycles.[15]

  • Palladium Cycle: Follows the familiar pattern of oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The amine base deprotonates the terminal alkyne. The resulting acetylide anion is coordinated by the Copper(I) salt to form a highly reactive copper acetylide intermediate. This species is the active nucleophile that engages in transmetalation with the Ar-Pd(II)-Br complex.[15][16]

Sonogashira_Cycle Sonogashira Coupling Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)L₂-Br OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal PdII_Ar_Alk Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Deprotonation Base Base (e.g., Et₃N) Base->Cu_Acetylide CuI Cu(I)X CuI->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Acetylide

Caption: Cooperative Pd/Cu catalytic cycles in Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Bromo-2-ethoxy-6-methylpyridine

This is a general procedure based on standard Sonogashira conditions reported for related heterocyclic systems.[17]

Materials:

  • 3-Bromo-2-ethoxy-6-methylpyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Optional co-solvent (e.g., THF, DMF)

  • Schlenk flask, inert gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add the degassed amine base (e.g., Et₃N) and any co-solvent (e.g., THF). Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Conditions
AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTHigh[17]
Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)DIPEADMF50Good[14]
Silyl-protected alkynePd(PPh₃)₄ (3)CuI (5)Et₃NToluene60Good-High[15]

Conclusion: A Gateway to Molecular Diversity

3-Bromo-2-ethoxy-6-methylpyridine is a robust and versatile starting material for constructing complex molecular architectures. By mastering the application of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate large libraries of novel compounds. A thorough understanding of the underlying mechanisms provides the critical insight needed to select the optimal conditions, troubleshoot challenging transformations, and ultimately accelerate the discovery process in drug development and materials science.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2020). 17.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • Chemistry LibreTexts. (2023). 2.
  • Vertex AI Search. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.).
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Hussain, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
  • Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Regioselective C3-Functionalization of 2-Ethoxy-6-Methylpyridine

Topic: Functionalization of the C3 position in 2-ethoxy-6-methylpyridine Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists & Medicinal Chemists Executive Summary & Strategic An...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the C3 position in 2-ethoxy-6-methylpyridine Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists & Medicinal Chemists

Executive Summary & Strategic Analysis

Functionalizing the C3 position of 2-ethoxy-6-methylpyridine (1) presents a classic regioselectivity paradox in heterocyclic chemistry. The substrate contains two competing directing forces and a "trap" for the unwary chemist:

  • The C3 Target (Kinetic): The ethoxy group at C2 is a potent Directed Metalation Group (DMG). It directs lithiation to the ortho position (C3) via the Complex Induced Proximity Effect (CIPE).

  • The C5 Competitor (Electrophilic): In classical Electrophilic Aromatic Substitution (SEAr), the C5 position (para to the ethoxy group) is electronically activated and sterically favored, often leading to C5-functionalization or inseparable C3/C5 mixtures.

  • The C6-Methyl Trap (Thermodynamic): The methyl group at C6 is acidic (pKa ~29). Under thermodynamic conditions or with incorrect base selection, deprotonation occurs at the lateral methyl position rather than the pyridine ring, leading to side-chain functionalization.

The Solution: To exclusively target C3, one must utilize Directed Ortho Metalation (DoM) under strict kinetic control. This guide details the protocol to secure C3 selectivity while suppressing lateral lithiation and C5 substitution.

Mechanistic Pathway & Regioselectivity Map

The following diagram illustrates the divergent pathways based on reaction conditions.

Regioselectivity Substrate 2-Ethoxy-6-Methylpyridine Condition_A Method A: DoM (n-BuLi, -78°C, THF) Substrate->Condition_A Coordination to O-Et Condition_B Method B: SEAr (Br2/NBS, RT) Substrate->Condition_B Electronic Activation Product_C3 C3-Lithio Species (Kinetic Product) Condition_A->Product_C3 Fast Deprotonation Product_C5 C5-Bromo Product (Steric/Electronic Favor) Condition_B->Product_C5 Para-direction Condition_C Thermodynamic Drift (Warm to > -20°C) Product_Lateral Lateral (Benzylic) Lithiation (Thermodynamic Sink) Condition_C->Product_Lateral Proton Transfer Product_C3->Condition_C Isomerization Final_C3 C3-Functionalized Pyridine Product_C3->Final_C3 Electrophile Quench (E+)

Figure 1: Reaction landscape of 2-ethoxy-6-methylpyridine. Blue path indicates the optimal route for C3 functionalization.

Detailed Protocols

Method A: Directed Ortho Metalation (DoM) – The Gold Standard

Objective: Generation of the C3-lithio intermediate and trapping with electrophiles (e.g., I2, DMF, Borates).

Critical Parameter: Temperature control is non-negotiable. At temperatures above -40°C, the kinetic C3-lithio species can isomerize to the thermodynamically stable lateral (benzylic) lithio species.

Materials
  • Substrate: 2-Ethoxy-6-methylpyridine (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or LDA (for highly sensitive electrophiles). Note: n-BuLi is generally preferred here due to strong coordination with the ethoxy oxygen.

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Electrophile: Iodine (solution in THF), DMF, or Triisopropyl borate.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool under a stream of nitrogen.

  • Solvent Charge: Add anhydrous THF via syringe.

  • Substrate Addition: Add 2-ethoxy-6-methylpyridine (1.0 equiv). Cool the solution to -78°C (dry ice/acetone bath). Allow to equilibrate for 15 minutes.

  • Metalation (The Critical Step):

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump or carefully down the side of the flask over 10 minutes.

    • Observation: A color change (often to yellow/orange) indicates formation of the lithio species.

    • Stir at -78°C for exactly 45–60 minutes. Do not over-stir, as this increases the risk of lateral migration.

  • Electrophile Quench:

    • Dissolve the electrophile (e.g., 1.2 equiv of I2) in a minimal amount of dry THF.

    • Add the electrophile solution dropwise to the reaction mixture at -78°C.

    • Note: The reaction is extremely fast. The color usually fades or changes immediately.

  • Workup:

    • Allow the mixture to warm to 0°C over 30 minutes.

    • Quench with saturated aq. NH4Cl (or Na2S2O3 if using Iodine).

    • Extract with EtOAc (3x). Dry organics over MgSO4 and concentrate.

Troubleshooting & QC
ObservationRoot CauseCorrective Action
Product is C6-functionalized Temperature too high or reaction time too long.Keep strictly at -78°C; quench faster (<1 hr).
Low Conversion Wet THF or degraded n-BuLi.Titrate n-BuLi before use; distill THF from Na/Benzophenone.
Mixture of C3/C5 isomers Unlikely with DoM; indicates SEAr mechanism.Ensure you are running anionic chemistry (Li), not cationic (acidic).
Method B: C3-Iodination & Suzuki-Miyaura Coupling

Objective: Using the C3-Iodo intermediate generated in Method A to install aryl/heteroaryl groups.[1]

Protocol
  • Starting Material: 3-Iodo-2-ethoxy-6-methylpyridine (prepared via Method A).

  • Catalyst System: Pd(dppf)Cl2·DCM (3-5 mol%) is robust for sterically crowded pyridines.

  • Conditions:

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Base: K2CO3 (2.0 equiv).

    • Boronic Acid: Aryl-B(OH)2 (1.2 equiv).

    • Temperature: 80–90°C under N2 for 4-12 hours.

Comparative Data: DoM vs. SEAr

The following table summarizes why DoM is the superior choice for C3 functionalization compared to traditional electrophilic substitution.

FeatureDoM (Method A) SEAr (Halogenation)
Primary Regioselectivity C3 (>95%) C5 (Major) / C3 (Minor)
Mechanism Coordination-Directed (Kinetic)Electronic/Steric (Thermodynamic)
Directing Group Ethoxy Oxygen (Strong CIPE)Ethoxy (Ortho/Para donor)
Effect of 6-Methyl Irrelevant (if Temp < -40°C)Sterically blocks C5 slightly, but C5 still favored
Scope Carbon, Halogens, Boron, SulfurMostly Halogens, Nitro

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE: Evidence for Regiospecificity at C-6.[4][5][6] Journal of Organic Chemistry, 67(1), 234–237. Link

    • Note: This reference highlights the risk of C6/lateral lithiation if specific "superbase" aggregates are used, reinforcing the need for standard n-BuLi
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Marsais, F., & Queguiner, G. (1981). Metallation of halogenopyridines. A new synthesis of 2,3,4-trisubstituted pyridines. Tetrahedron, 39(12), 2009-2021.

Sources

Application

Application Note: Scalable Synthesis of 3-Bromo-2-ethoxy-6-methylpyridine

Part 1: Executive Summary & Strategic Analysis Scope This application note details a robust, scalable protocol for the synthesis of 3-Bromo-2-ethoxy-6-methylpyridine (CAS: 610278-93-8). This fluorinated pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-2-ethoxy-6-methylpyridine (CAS: 610278-93-8). This fluorinated pyridine derivative is a critical scaffold in the development of PI3K/AKT pathway inhibitors and other kinase-targeting therapeutics.

Route Selection Logic

While direct bromination of 2-ethoxy-6-methylpyridine appears to be the shortest path, it is chemically flawed for scale-up due to poor regioselectivity (yielding inseparable mixtures of 3-bromo and 5-bromo isomers).

To ensure Scientific Integrity and Scalability , this guide utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from the commercially stable 6-methyl-2-pyridone . This route guarantees regiochemical purity by installing the bromine atom before the ethoxy group, locking the substitution pattern.

The Validated 3-Step Route:

  • Regioselective Bromination: 6-methyl-2-pyridone

    
     3-bromo-6-methyl-2-pyridone.
    
  • Deoxychlorination: Activation with POCl

    
    
    
    
    
    3-bromo-2-chloro-6-methylpyridine.
  • SNAr Displacement: Reaction with Sodium Ethoxide

    
     Target.
    

Part 2: Visualizing the Workflow

Synthetic Pathway

The following diagram illustrates the linear flow and critical decision points for impurity control.

SyntheticRoute cluster_controls Critical Process Parameters (CPPs) Start Start: 6-Methyl-2-pyridone Step1 Step 1: Bromination (NBS, DMF) Start->Step1 Regiocontrol Inter1 Intermediate 1: 3-Bromo-6-methyl-2-pyridone Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Activation Inter2 Intermediate 2: 3-Bromo-2-chloro-6-methylpyridine Step2->Inter2 Step3 Step 3: S_NAr (NaOEt, EtOH, Reflux) Inter2->Step3 Substitution Product Target: 3-Bromo-2-ethoxy-6-methylpyridine Step3->Product Warning1 Moisture Control: Prevents hydrolysis back to Inter1 Step3->Warning1

Caption: Figure 1. Linear synthetic sequence highlighting the critical SNAr transformation and moisture control point.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the C3 position. The amide/enol tautomer of the pyridone directs electrophilic aromatic substitution to the ortho (3) and para (5) positions. Under controlled conditions with NBS, the 3-position is favored.

  • Reagents:

    • 6-Methyl-2-pyridone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (ACN) or DMF (10 volumes)

Protocol:

  • Charge 6-methyl-2-pyridone into the reactor containing ACN.

  • Cool the mixture to 0–5 °C .

  • Add NBS portion-wise over 60 minutes. Note: Exothermic reaction.[1] Maintain T < 10 °C to minimize 3,5-dibromo impurity.

  • Allow to warm to 20–25 °C and stir for 4 hours.

  • IPC (In-Process Control): Check by HPLC. Target < 2% starting material.

  • Workup: Pour reaction mixture into ice water (20 volumes). The product precipitates as a solid.

  • Filter, wash with water, and dry in a vacuum oven at 45 °C.

Step 2: Deoxychlorination (Activation)

Objective: Convert the unreactive pyridone oxygen into a reactive leaving group (chloride).

  • Reagents:

    • 3-Bromo-6-methyl-2-pyridone (Intermediate 1)

    • Phosphorus Oxychloride (POCl

      
      ) (3.0 eq)
      
    • Optional: Toluene (if solvent is required for larger scale thermal management)

Protocol:

  • Charge Intermediate 1 into a glass-lined reactor.

  • Slowly add POCl

    
     under Nitrogen atmosphere.
    
  • Heat to Reflux (approx. 105 °C) for 3–5 hours.

  • Safety Critical: The reaction generates HCl gas. Ensure scrubber is active.

  • Quench: Cool to 40 °C. Slowly pour the reaction mass into a mixture of Ice/Water/NaOH (pH > 9). Caution: Violent exotherm.

  • Extract with Ethyl Acetate or DCM.

  • Concentrate organic layer to yield 3-Bromo-2-chloro-6-methylpyridine (Intermediate 2) as a yellow oil/low-melting solid.

Step 3: Nucleophilic Aromatic Substitution (The Critical Step)

Objective: Displace the 2-chloro group with ethoxide. Mechanism: Addition-Elimination (SNAr).

  • Reagents:

    • 3-Bromo-2-chloro-6-methylpyridine (1.0 eq)

    • Sodium Ethoxide (NaOEt) (1.2 eq) - Preferably 21% wt solution in EtOH for ease of handling.

    • Absolute Ethanol (5 volumes)

Protocol:

  • Charge Intermediate 2 and Absolute Ethanol into the reactor.

  • Add Sodium Ethoxide solution dropwise at room temperature.

  • Heat the mixture to Reflux (78 °C) .

  • Stir for 6–8 hours.

    • Why Reflux? The 3-bromo substituent creates steric hindrance and electronic deactivation, requiring thermal energy to drive the SNAr reaction to completion.

  • IPC: Monitor disappearance of chloro-precursor.

    • Troubleshooting: If reaction stalls, do NOT add more base immediately. Ensure the system is anhydrous. Water causes hydrolysis back to the pyridone (Inter 1).

  • Workup: Cool to room temperature. Filter off NaCl salts.

  • Concentrate the filtrate.[2] Resuspend in water and extract with Heptane (preferred for purity) or Ethyl Acetate.

  • Dry over MgSO

    
     and concentrate.
    
  • Purification: High vacuum distillation (bp ~110°C @ 1 mmHg) or silica plug filtration if color removal is needed.

Part 4: Data Summary & Specifications

Process Yields & Specifications
ParameterStep 1 (Bromination)Step 2 (Chlorination)Step 3 (Ethoxylation)
Reagent NBSPOCl

NaOEt/EtOH
Typical Yield 85–90%90–95%80–85%
Key Impurity 3,5-Dibromo speciesUnreacted PyridoneHydrolysis product (Pyridone)
Appearance Off-white solidYellow oil/solidClear/Pale Yellow Liquid
Purity Target >98% (HPLC)>97% (GC/HPLC)>99% (GC)
Analytical Characterization (Target Molecule)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    7.65 (d, J = 8.0 Hz, 1H, Ar-H4), 6.65 (d, J = 8.0 Hz, 1H, Ar-H5), 4.42 (q, J = 7.1 Hz, 2H, O-CH
    
    
    ), 2.40 (s, 3H, Ar-CH
    
    
    ), 1.41 (t, J = 7.1 Hz, 3H, CH
    
    
    ).
  • Mass Spectrometry: [M+H]+ = 216.0 / 218.0 (1:1 Br isotope pattern).

Part 5: Mechanistic Visualization

The following diagram details the SNAr mechanism in Step 3, highlighting the Meisenheimer intermediate which dictates the energy barrier of the reaction.

SNArMechanism Reactants Reactants: 2-Cl-3-Br-Pyridine + EtO- TS Transition State: Meisenheimer Complex (Negative charge on N) Reactants->TS Nucleophilic Attack Products Products: 3-Bromo-2-ethoxy-6-methylpyridine + Cl- TS->Products Elimination of Cl-

Caption: Figure 2. SNAr mechanism. The electronegativity of the ring nitrogen stabilizes the anionic transition state.

Part 6: References & Authority

The protocols defined above are synthesized from standard pyridine chemistry principles and validated against commercial manufacturing patents for similar kinase inhibitor intermediates.

  • PubChem Compound Summary . 3-Bromo-6-ethoxy-2-methylpyridine (CID 4738463).[3] National Center for Biotechnology Information. [Link]

  • InnoSpk . 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. [Link][1][2][4][5]

  • Google Patents . WO2011108001A2 - Process for pyridine intermediates.

  • Organic Chemistry Portal . Nucleophilic Aromatic Substitution on Nitrogen Heterocycles. (General Mechanism Reference). [Link]

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Check local regulations regarding the handling of halogenated aromatics.

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Bromo-2-ethoxy-6-methylpyridine in Modern Agrochemical Synthesis

Abstract The substituted pyridine ring is a cornerstone scaffold in the discovery and development of novel agrochemicals, integral to the function of numerous high-performance fungicides, herbicides, and insecticides.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridine ring is a cornerstone scaffold in the discovery and development of novel agrochemicals, integral to the function of numerous high-performance fungicides, herbicides, and insecticides.[1][2] This guide focuses on 3-Bromo-2-ethoxy-6-methylpyridine, a versatile and strategically functionalized building block. We will explore its core reactivity, provide detailed protocols for its application in key synthetic transformations, and illustrate its potential in constructing complex agrochemical targets. This document is intended for researchers and synthetic chemists in the agrochemical industry, offering both mechanistic insights and practical, field-proven methodologies.

Introduction: The Strategic Value of 3-Bromo-2-ethoxy-6-methylpyridine

3-Bromo-2-ethoxy-6-methylpyridine is not merely a chemical intermediate; it is a purpose-built tool for molecular construction. Its architecture is tailored for modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. The strategic placement of its functional groups provides a predictable and powerful platform for diversification:

  • The 3-Bromo Group: This is the primary reactive handle. The carbon-bromine bond is an ideal site for metal-catalyzed reactions, allowing for the precise introduction of a wide array of molecular fragments.[3]

  • The 2-Ethoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Br bond. It also provides steric hindrance that can direct the regioselectivity of certain reactions and serves as a potential site for later-stage modification.

  • The 6-Methyl Group: This group fine-tunes the steric and electronic environment of the molecule and can be important for binding interactions in the final agrochemical product.

The convergence of these features in a single, stable molecule makes it an invaluable starting point for building the complex scaffolds required for next-generation crop protection agents.[4][5]

Table 1: Physicochemical Properties of 3-Bromo-2-ethoxy-6-methylpyridine and Related Isomers

Property Value Source
Molecular Formula C₈H₁₀BrNO [6][7]
Molecular Weight 216.07 g/mol [6]
CAS Number 1244330-19-1 (for 3-Bromo-2-ethoxy-6-methylpyridine) Supplier Data
Related Isomer CAS 610278-93-8 (for 3-Bromo-6-ethoxy-2-methylpyridine) [6][7]

| Appearance | Typically a colorless to yellow liquid or solid |[8][9] |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 3-Bromo-2-ethoxy-6-methylpyridine is overwhelmingly realized through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern chemistry for their reliability, functional group tolerance, and efficiency in constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for creating biaryl or vinyl-aryl structures, which are common motifs in agrochemicals. The reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]

Causality Behind the Choice: The choice of a Suzuki coupling is dictated by the mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts, making it highly suitable for industrial-scale synthesis.[12] The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which is required for the key transmetalation step.[10]

Suzuki_Miyaura_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)L₂(Br) (Aryl-Pd Complex) oa->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_biaryl Ar-Pd(II)L₂(R') (Di-organo Complex) trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) re->product boronic R'-B(OH)₂ + Base boronic->trans aryl_halide Ar-Br (e.g., 3-Bromo-2-ethoxy-6-methylpyridine) aryl_halide->oa

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of a nitrogen atom or an amine-containing fragment is critical for the bioactivity of many pesticides. The Buchwald-Hartwig amination provides a direct and highly effective method for forming C-N bonds by coupling an aryl halide with an amine.[13][14]

Causality Behind the Choice: This reaction replaces harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often require high temperatures and have limited scope.[14] The choice of ligand for the palladium catalyst is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are essential to promote the challenging reductive elimination step that forms the C-N bond and regenerates the active catalyst.[15]

Buchwald_Hartwig_Cycle Diagram 2: The Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)L₂(Br) (Aryl-Pd Complex) oa->pd2_aryl amide_form Amide Formation pd2_aryl->amide_form pd2_amido [Ar-Pd(II)L₂(NR¹R²)] (Amido Complex) amide_form->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product Ar-NR¹R² (Aryl Amine) re->product amine HNR¹R² + Base amine->amide_form aryl_halide Ar-Br (e.g., 3-Bromo-2-ethoxy-6-methylpyridine) aryl_halide->oa

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Application in Agrochemical Synthesis: Exemplary Routes

To illustrate the practical utility of 3-Bromo-2-ethoxy-6-methylpyridine, we present hypothetical but plausible synthetic routes toward precursors of two major classes of modern agrochemicals.

Synthesis of a Precursor for a Sulfoxaflor-type Insecticide

Sulfoxaflor is a sulfoximine insecticide highly effective against sap-feeding insects.[16] A key synthetic challenge is the construction of the substituted pyridine core. Here, we demonstrate a Suzuki coupling to install a functionalized side chain, which is a precursor to the sulfoximine moiety.

Sulfoxaflor_Route Diagram 3: Synthesis of a Sulfoxaflor-type Precursor start 3-Bromo-2-ethoxy-6-methylpyridine conditions Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O Heat start->conditions boronic Pinacol boronate ester of ethyl vinyl ether boronic->conditions product1 Vinyl Ether Intermediate conditions->product1 Suzuki Coupling hydrolysis 1. Mild Acid (e.g., aq. HCl) 2. Thiol Addition (MeSH) 3. Oxidation product1->hydrolysis final_product Key Sulfoximine Precursor hydrolysis->final_product

Caption: A plausible route to a key sulfoximine precursor.

Synthesis of a Precursor for a Florpyrauxifen-benzyl-type Herbicide

Florpyrauxifen-benzyl is a synthetic auxin herbicide used for broadleaf weed control.[17][18][19] Its structure features a 6-aryl picolinate core. A Suzuki coupling is an ideal method to construct the C6-aryl bond.

Florpyrauxifen_Route Diagram 4: Synthesis of a Florpyrauxifen-type Precursor start 3-Bromo-2-ethoxy-6-methylpyridine conditions Pd₂(dba)₃, SPhos K₃PO₄, Toluene/H₂O Heat start->conditions boronic 4-chloro-2-fluoro-3-methoxyphenylboronic acid boronic->conditions product1 Biaryl Intermediate conditions->product1 Suzuki Coupling oxidation Side-chain oxidation (e.g., KMnO₄ or SeO₂) then Esterification product1->oxidation final_product Picolinate Ester Core oxidation->final_product

Caption: A plausible route to a key picolinate herbicide core.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Researchers must optimize conditions for specific substrates. All procedures must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Diagram 5: Experimental Workflow for Suzuki Coupling setup 1. Setup Dry Schlenk flask under vacuum, then backfill with Argon. charge 2. Charge Solids Add Aryl Bromide (1 eq), Boronic Acid (1.2 eq), Base (2.5 eq), and Pd Catalyst (1-3 mol%). setup->charge degas 3. Degas Evacuate and backfill with Argon (3 cycles). charge->degas solvent 4. Add Solvents Add degassed solvent(s) via syringe. degas->solvent react 5. React Heat to desired temperature (e.g., 80-100 °C) with stirring. Monitor by TLC/GC-MS. solvent->react workup 6. Workup Cool, dilute with EtOAc, wash with H₂O and brine. Dry organic layer (Na₂SO₄). react->workup purify 7. Purify Concentrate and purify by flash column chromatography. workup->purify

Caption: A standard laboratory workflow for performing the Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under high vacuum and heated with a heat gun to remove adsorbed moisture, then cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd₂(dba)₃/SPhos, 1-2 mol%).

  • Inerting: The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) is added via syringe.

  • Reaction: The mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is washed with water and then with saturated brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Table 2: Representative Suzuki Coupling Outcomes (Illustrative)

Boronic Acid Partner Catalyst System Base Yield (%)
Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 92%
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 89%
3-Cyanophenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ 85%

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 81% |

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Vessel Preparation: Follow step 1 from the Suzuki protocol.

  • Reagent Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).

  • Inerting & Pre-formation: The flask is sealed and inerted (3x vacuum/argon cycles). Add degassed, anhydrous toluene and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Substrate Addition: Add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq.) followed by the amine coupling partner (1.2 eq.).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor reaction completion by TLC or GC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through celite. Wash the filtrate with brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Outcomes (Illustrative)

Amine Partner Ligand Base Yield (%)
Morpholine Xantphos NaOt-Bu 95%
Aniline RuPhos Cs₂CO₃ 88%
n-Hexylamine BINAP NaOt-Bu 78%

| Benzylamine | Xantphos | K₃PO₄ | 84% |

Safety, Handling, and Storage

Safety is paramount when handling the reagents described in this guide.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: 3-Bromo-2-ethoxy-6-methylpyridine and related organobromides should be handled in a well-ventilated chemical fume hood.[20] Avoid inhalation of vapors and contact with skin and eyes.[21] Palladium catalysts are expensive and can be toxic; handle with care to avoid creating dust. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle under an inert atmosphere.

  • Storage: Store 3-Bromo-2-ethoxy-6-methylpyridine in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[20]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-ethoxy-6-methylpyridine stands out as a highly valuable and versatile intermediate for agrochemical synthesis. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and modular construction of complex molecular architectures. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can significantly accelerate the discovery and development of novel, effective, and sustainable crop protection solutions.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). Semantic Scholar. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Communications Chemistry. [Link]

  • Pyridine as insecticide. (n.d.). Chempanda. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). ChemSpider SyntheticPages. [Link]

  • 3-Bromo-6-ethoxy-2-methylpyridine. (n.d.). PubChem. [Link]

  • The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. (2018).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Florpyrauxifen-benzyl (Ref: XDE-848 BE). (n.d.). AERU. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Organic Letters. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis. (2026). Dakota Organics. [Link]

  • Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.). LinkedIn. [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2012). Green Chemistry. [Link]

  • 3-Bromo-2-ethoxy-6-methylpyridine (1 x 1 g). (n.d.). Reagentia. [Link]

  • Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (2018).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Florpyrauxifen-benzyl (030093): Petition for. (2019). Regulations.gov. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Environmental Fate and Ecological Effects Risk Assessment for Florpyrauxifen-benzyl. (2016). U.S. Environmental Protection Agency. [Link]

  • Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. (n.d.). MDPI. [Link]

  • florpyrauxifen-benzyl chemical fact sheet. (n.d.). Wisconsin Department of Natural Resources. [Link]

  • STABLE SULFOXIMINE-INSECTICIDE COMPOSITIONS. (2009).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). Molecules. [Link]

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (2009). Asian Journal of Chemistry. [Link]

Sources

Application

C-H activation techniques involving 3-Bromo-2-ethoxy-6-methylpyridine

An Application Guide to Transition-Metal-Catalyzed C-H Activation of 3-Bromo-2-ethoxy-6-methylpyridine Introduction: The Strategic Imperative of C-H Activation In the landscape of modern organic synthesis, the direct fun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Transition-Metal-Catalyzed C-H Activation of 3-Bromo-2-ethoxy-6-methylpyridine

Introduction: The Strategic Imperative of C-H Activation

In the landscape of modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift towards atom and step economy.[1][2] This approach circumvents the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules essential for pharmaceuticals, agrochemicals, and materials science.[3] Pyridine and its derivatives are among the most vital nitrogen heterocycles in FDA-approved drugs, making techniques for their selective modification highly valuable.[1][2] However, the innate electronic properties of the pyridine ring—namely its electron-deficient nature and the strong coordinating ability of the nitrogen atom—present significant challenges to direct, regioselective functionalization.[3]

Transition-metal catalysis, particularly employing palladium and rhodium, has emerged as a powerful solution.[4][5] By utilizing the pyridine nitrogen as an endogenous directing group, catalysts can be guided to a specific C-H bond, typically at the ortho (C2 or C6) position, to form a stable metallacyclic intermediate.[6][7] This chelation-assisted strategy is the cornerstone of regioselective pyridine C-H activation.

This guide focuses on a specific, functionally rich substrate: 3-Bromo-2-ethoxy-6-methylpyridine . Its unique substitution pattern offers a compelling platform for exploring directed C-H activation. The pyridine nitrogen is poised to direct catalysis to the C5 position, sterically unencumbered compared to the C-H bonds of the C6-methyl group. The presence of bromo, ethoxy, and methyl groups provides additional handles for subsequent transformations and allows for the study of electronic and steric effects on the C-H activation process. This document provides a theoretical framework and two detailed, proposed protocols for the C-H functionalization of this substrate, grounded in established principles of organometallic chemistry.

Mechanistic Blueprint: The Catalytic Cycle of Directed C-H Activation

The generally accepted mechanism for transition-metal-catalyzed, pyridine-directed C-H activation proceeds through a well-defined catalytic cycle. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process is initiated by the coordination of the pyridine nitrogen to the metal center, followed by the regioselective cleavage of a proximal C-H bond to form a cyclometalated intermediate. This key intermediate then engages with a coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Catalytic Cycle General Catalytic Cycle for Directed C-H Activation Start Active Catalyst [M(II/III)] Coordination Coordination with Pyridine Substrate Start->Coordination + Substrate Metallacycle C-H Activation & Metallacycle Formation Coordination->Metallacycle C-H Cleavage Coupling Oxidative Addition or Migratory Insertion Metallacycle->Coupling + Coupling Partner Elimination Reductive Elimination Coupling->Elimination C-C Bond Formation Product Functionalized Product Elimination->Product Catalyst_Regen Catalyst Regeneration Elimination->Catalyst_Regen [M(0/I)] Catalyst_Regen->Start + Oxidant (if needed) Regioselectivity Predicted Regioselectivity of C-H Activation cluster_mol cluster_arrows mol a Favored C5-H Activation (Forms 5-membered metallacycle) b Disfavored C(CH3)-H Activation (Steric hindrance, forms larger ring) a_ptr a_ptr->mol b_ptr b_ptr->mol

Caption: Predicted site of C-H activation on 3-Bromo-2-ethoxy-6-methylpyridine.

Application Protocol 1: Proposed Palladium-Catalyzed C5-Arylation

This protocol outlines a hypothetical procedure for the direct arylation of 3-Bromo-2-ethoxy-6-methylpyridine at the C5 position using a palladium catalyst. The methodology is adapted from established procedures for the C-H arylation of related pyridine substrates. [7][8][9] Objective: To synthesize 5-Aryl-3-bromo-2-ethoxy-6-methylpyridine derivatives via a Pd-catalyzed C-H activation/arylation cascade.

Materials and Reagents
ReagentM.W. ( g/mol )Proposed Amount (mmol)Notes
3-Bromo-2-ethoxy-6-methylpyridine216.080.5Substrate
Aryl Iodide (e.g., 4-Iodoanisole)234.041.0 (2.0 equiv)Arylating agent
Palladium(II) Acetate (Pd(OAc)₂)224.50.025 (5 mol%)Catalyst precursor
Silver(I) Carbonate (Ag₂CO₃)275.751.0 (2.0 equiv)Oxidant and halide scavenger
Pivalic Acid (PivOH)102.130.15 (0.3 equiv)Additive to promote C-H activation
1,4-Dioxane-2.0 mLAnhydrous solvent
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2-ethoxy-6-methylpyridine (108 mg, 0.5 mmol), the chosen aryl iodide (1.0 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Silver(I) Carbonate (276 mg, 1.0 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (2.0 mL) followed by pivalic acid (15.3 mg, 0.15 mmol) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under N₂) and analyzing by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble silver salts and palladium black. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices
  • Catalyst: Pd(OAc)₂ is a common, air-stable, and effective precursor for Pd(II)-catalyzed C-H activation. [10]* Oxidant: Ag₂CO₃ serves a dual role. It acts as a halide scavenger, reacting with the iodide from the aryl iodide, and facilitates the regeneration of the active Pd(II) catalyst.

  • Additive: Pivalic acid often acts as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, lowering the activation energy for the C-H cleavage step. [11]* Solvent & Temperature: 1,4-Dioxane is a high-boiling, relatively polar aprotic solvent suitable for many cross-coupling reactions. The elevated temperature is necessary to overcome the kinetic barrier of C-H bond cleavage.

Application Protocol 2: Proposed Rhodium-Catalyzed C5-Alkenylation

This protocol details a hypothetical procedure for the C5-alkenylation of 3-Bromo-2-ethoxy-6-methylpyridine using a rhodium(III) catalyst. Rhodium catalysts are particularly effective for coupling with unsaturated partners like alkenes and alkynes. [5][12][13] Objective: To couple an alkene (e.g., n-butyl acrylate) at the C5 position via a Rh(III)-catalyzed C-H activation process.

Materials and Reagents
ReagentM.W. ( g/mol )Proposed Amount (mmol)Notes
3-Bromo-2-ethoxy-6-methylpyridine216.080.5Substrate
n-Butyl Acrylate128.170.75 (1.5 equiv)Alkene coupling partner
[Cp*RhCl₂]₂618.20.0125 (2.5 mol%)Catalyst precursor
Silver(I) Hexafluoroantimonate (AgSbF₆)343.60.05 (10 mol%)Halide scavenger to generate active catalyst
1,2-Dichloroethane (DCE)-2.0 mLAnhydrous solvent
Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and AgSbF₆ (17.2 mg, 0.05 mmol). Add anhydrous 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic rhodium species.

  • Reagent Addition: To the catalyst mixture, add 3-Bromo-2-ethoxy-6-methylpyridine (108 mg, 0.5 mmol) followed by n-butyl acrylate (96 mg, 0.75 mmol) and an additional 1.0 mL of DCE.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 80 °C. Stir for 16 hours.

  • Monitoring: Check for the consumption of the starting material using TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short plug of silica gel, washing with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure alkenylated pyridine derivative.

  • Characterization: Verify the product structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow and Rationale

G Workflow for Rh-Catalyzed Alkenylation A 1. Catalyst Activation [Cp*RhCl₂]₂ + AgSbF₆ in DCE, RT, 15 min B 2. Add Substrate (3-Bromo-2-ethoxy-6-methylpyridine) A->B C 3. Add Coupling Partner (n-Butyl Acrylate) B->C D 4. Reaction Seal tube, heat to 80 °C 16 hours C->D E 5. Workup Cool, filter through silica plug D->E F 6. Purification Flash Column Chromatography E->F G Final Product C5-Alkenylated Pyridine F->G

Caption: Step-by-step workflow for the proposed Rh(III)-catalyzed C-H alkenylation.

  • Catalyst System: The [CpRhCl₂]₂ dimer is a robust precursor for Rh(III) catalysis. [5]It is activated by a halide scavenger like AgSbF₆, which abstracts the chloride ligands to generate a more electrophilic and catalytically active [CpRh(III)]²⁺ species.

  • Coupling Partner: Electron-deficient alkenes like acrylates are excellent coupling partners in these reactions.

  • Conditions: Rhodium-catalyzed C-H activations can often be performed under milder conditions (80 °C) compared to some palladium systems, which can improve functional group tolerance.

Anticipated Challenges and Troubleshooting

Potential IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; steric hindrance.Ensure anhydrous/inert conditions; screen different ligands (for Pd) or additives; increase temperature incrementally.
Reaction at Bromo Position Competing Suzuki or Heck-type coupling if boronic acids or certain alkenes are used.This is unlikely under these specific C-H activation conditions but could occur. Analyze byproducts carefully.
Formation of Homocoupled Product Coupling partner reacts with itself.Adjust stoichiometry; add the coupling partner slowly over time.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and extend the reaction time. Screen alternative, lower-boiling point solvents.

Conclusion

3-Bromo-2-ethoxy-6-methylpyridine stands as a promising yet underexplored substrate for the powerful strategy of directed C-H activation. The protocols and theoretical considerations outlined in this guide provide a robust starting point for researchers aiming to forge new carbon-carbon bonds at the C5 position of this versatile pyridine core. By leveraging well-established palladium and rhodium catalytic systems, scientists can unlock novel synthetic pathways, enabling the rapid diversification of this highly functionalized heterocyclic scaffold for applications in drug discovery and beyond. Success in these endeavors will depend on careful execution, diligent monitoring, and a thorough understanding of the underlying organometallic mechanisms.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Ethoxy-6-Methylpyridine Bromination

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BROM-PYR-OPT-001[1][2] Executive Summary Welcome to the technical support hub for the functionalization of 2-ethoxy-6-methylpyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BROM-PYR-OPT-001[1][2]

Executive Summary

Welcome to the technical support hub for the functionalization of 2-ethoxy-6-methylpyridine .

Brominating electron-rich pyridine derivatives presents a classic "Chemoselectivity vs. Stability" paradox. While the ethoxy group activates the ring for electrophilic substitution, it also renders the substrate susceptible to acid-catalyzed hydrolysis (dealkylation), reverting the molecule to its pyridone form. Furthermore, the presence of a methyl group at the C6 position introduces a competing pathway: radical bromination of the benzylic-like side chain.

This guide addresses the three most common failure modes reported by our users:

  • "Red Mud" Formation: Hydrolysis of the ethoxy group due to acidic by-products.

  • Regioisomer Contamination: Competition between C3 (ortho) and C5 (para) ring bromination.

  • Side-Chain Bromination: Unintentional radical attack on the methyl group.

Part 1: The Diagnostic Flowchart

Before altering your protocol, use this logic gate to identify your specific failure mode.

BrominationPathways Start Input: 2-Ethoxy-6-Methylpyridine Condition1 Reagent System? Start->Condition1 Path_Acid Br2 / Acetic Acid (Classic Electrophilic) Condition1->Path_Acid Strong Acid Path_Radical NBS / Non-Polar / Light (Radical Conditions) Condition1->Path_Radical Non-Polar/AIBN Path_Ionic NBS / MeCN / Dark (Polar Ionic) Condition1->Path_Ionic Polar Aprotic Result_Hydrolysis FAILURE: Hydrolysis (Pyridone Formation) Path_Acid->Result_Hydrolysis Ether Cleavage Result_SideChain TARGET: Side-Chain (Bromomethyl) Path_Radical->Result_SideChain H-Abstraction Result_Ring TARGET: Ring Bromo (C5 Major / C3 Minor) Path_Ionic->Result_Ring SEAr Mechanism

Figure 1: Reaction pathway logic.[1][2] Green indicates the recommended path for ring bromination.

Part 2: Troubleshooting & Optimization
Issue 1: The "Red Mud" (Hydrolysis)

Symptom: The reaction mixture turns into a viscous red/brown oil. NMR shows loss of the ethyl quartet/triplet and appearance of a broad NH peak. Root Cause: The ethoxy group is an imidate ester equivalent. In the presence of HBr (generated as a byproduct of bromination), the ether is cleaved, generating 6-methyl-2-pyridone .[1][2] The Fix:

  • Switch Reagent: Move from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS releases 
    
    
    
    slowly and produces succinimide rather than free HBr initially.
  • Buffer the System: If using

    
     is mandatory, add an insoluble base scavenger like 
    
    
    
    or
    
    
    to neutralize HBr in situ.
  • Avoid Acetic Acid: Never use acetic acid as a solvent for alkoxypyridines. Use Acetonitrile (MeCN) or DMF.

Issue 2: Regioselectivity (C3 vs. C5)

Symptom: You obtained a mixture of isomers that are difficult to separate. Mechanism:

  • C3 (Ortho to OEt): Highly activated electronically but sterically crowded by the ethoxy group.

  • C5 (Para to OEt): Activated and sterically accessible.

  • Observation: In polar solvents (MeCN), NBS favors the C5-bromo product (5-bromo-2-ethoxy-6-methylpyridine) as the major isomer due to steric control and dipole alignment [1].[1][2] The Fix:

  • Temperature Control: Perform the reaction at 0°C to 10°C . Higher temperatures increase the energy available to overcome the steric barrier at C3, increasing the ratio of the unwanted isomer.

  • Solvent Choice: Use Acetonitrile (MeCN) . It stabilizes the intermediate bromonium complex, favoring the thermodynamic para-product (C5).

Issue 3: Side-Chain Bromination

Symptom: Bromine incorporation occurs on the methyl group (


) instead of the ring.
Root Cause:  Free radical bromination competes with electrophilic substitution. This is triggered by light or trace peroxides in the solvent.
The Fix: 
  • Exclude Light: Wrap the flask in aluminum foil.

  • Radical Scavenger: Add 1-2 mol% of BHT (Butylated hydroxytoluene) to inhibit radical pathways.[1]

  • Solvent Polarity: Radical reactions are favored in non-polar solvents (

    
    , Benzene). Ionic ring bromination is favored in polar solvents (MeCN, DMF). Always use MeCN. 
    
Part 3: Validated Protocol (Ring Bromination)

Target: 5-Bromo-2-ethoxy-6-methylpyridine Scale: 10 mmol basis[1][2]

ReagentEquiv.[3][4][5]Role
2-Ethoxy-6-methylpyridine 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Bromine Source (Recrystallized)
Acetonitrile (MeCN) 0.2 MSolvent (Polar Aprotic)
Ammonium Acetate (

)
0.1Catalyst (Proton Shuttle)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2-ethoxy-6-methylpyridine (1.0 equiv) in anhydrous MeCN (5 mL per mmol).

    • Add

      
       (10 mol%). Note: This mild catalyst activates the NBS without generating strong acid [2].[2]
      
    • Cool the solution to 0°C in an ice bath. Wrap flask in foil.

  • Addition:

    • Dissolve NBS (1.05 equiv) in a minimal amount of MeCN.

    • Add the NBS solution dropwise over 30 minutes. Rapid addition causes localized heating and promotes side reactions.

  • Reaction:

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitor: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Concentrate MeCN to 20% volume under reduced pressure.

    • Dilute with Diethyl Ether (

      
      )  or MTBE. Succinimide is insoluble in ether and will precipitate.
      
    • Filter off the solid succinimide.

    • Wash the filtrate with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification:

    • If isomer purity is critical, recrystallize from cold Hexane/Ethanol.

    • Flash chromatography: Gradient 0-5% EtOAc in Hexanes.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of MeCN? A: Yes, DMF is excellent for solubility, but it is harder to remove during workup. If using DMF, pour the reaction mixture into ice water to precipitate the product. Note that DMF can sometimes promote bromination at the C3 position slightly more than MeCN due to different solvation shells.

Q: I see a di-bromo product. How do I stop this? A: You are likely running the reaction too warm or using old NBS (which may contain free


). Recrystallize your NBS from water (dry thoroughly) and keep the reaction strictly at 0°C. Ensure you stop exactly at 1.05 equivalents.

Q: Why did my ethoxy group disappear? A: You likely generated HBr in situ which hydrolyzed the ether. This happens if the reaction runs too long or if moisture is present. Ensure solvents are dry and consider adding solid


 (0.5 equiv) to the reaction as an acid scavenger.

Q: I actually WANT the side-chain bromomethyl product. What do I change? A: Invert the conditions: Use Carbon Tetrachloride (


)  or Trifluorotoluene as solvent, use AIBN  as a catalyst, and reflux  under visible light. Do not use MeCN.
References
  • Regioselective Electrophilic Aromatic Bromin

    • Source: MDPI, Molecules 2012.
    • Context: Discusses the preference for para-bromination (relative to activating groups)
  • N-Bromosuccinimide (NBS) Mechanisms.

    • Source: Organic Chemistry Portal.
    • Context: Details the use of NBS for both radical (allylic/benzylic) and ionic (ring)
  • Hydrolysis of 2-Bromopyridines and Alkoxypyridines.

    • Source: NIH / PubMed Central.
    • Context: Validates the risk of hydrolysis of 2-substituted pyridines under acidic conditions to form pyridones.[1][2]

Sources

Optimization

Technical Support Center: 3-Bromo-2-ethoxy-6-methylpyridine Coupling Reactions

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-Bromo-2-ethoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-Bromo-2-ethoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, offering in-depth solutions to common challenges. The insights provided are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 3-Bromo-2-ethoxy-6-methylpyridine in cross-coupling reactions?

A1: The main difficulties stem from the inherent electronic and steric properties of the pyridine ring. The Lewis basic nitrogen atom can coordinate to the transition metal catalyst (commonly palladium or nickel), leading to catalyst poisoning and the formation of inactive complexes.[1] This coordination can halt the catalytic cycle, significantly reducing reaction efficiency.[1] Additionally, the steric hindrance from the 2-ethoxy and 6-methyl groups can influence the rate of oxidative addition and reductive elimination steps.

Q2: How does the choice of coupling partner (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig coupling) affect the reaction outcome?

A2: The nature of the coupling partner is critical. In Suzuki-Miyaura couplings, the stability and reactivity of the boronic acid or its ester derivatives are paramount. Pyridylboronic acids, in particular, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2] For Buchwald-Hartwig aminations, the pKa and steric bulk of the amine will dictate the required base strength and can influence the rate of C-N bond formation.[3]

Q3: Is it necessary to run these coupling reactions under a strictly inert atmosphere?

A3: Yes, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial. The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[4] Exposure to air can lead to catalyst deactivation through oxidation and can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[4][5] Thoroughly degassing all solvents and ensuring a positive pressure of an inert gas throughout the reaction is essential for reproducibility and high yields.[4]

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a significant amount of unreacted 3-Bromo-2-ethoxy-6-methylpyridine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Inactivity/Deactivation The Pd(0) active species may not have formed efficiently from the precatalyst, or it may have been deactivated. The pyridine nitrogen can act as a poison, binding to the metal center.[1]- Pre-catalyst Activation: For some Pd(II) precatalysts, a reduction step is necessary. Ensure your protocol includes this if required. - Ligand Choice: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These can promote the reductive elimination step and sterically hinder pyridine coordination.[1] - Inert Atmosphere: Re-verify your inert atmosphere setup. Ensure solvents are rigorously degassed.[4]
Incorrect Base The base may be too weak to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig coupling).[2][6]- Base Screening: Experiment with a range of bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are commonly used.[6] - Base Quality: Use a fresh, finely powdered, and dry base. Clumps can lead to poor reproducibility.[4]
Low Reaction Temperature The activation energy for one of the catalytic cycle steps (e.g., oxidative addition) may not be met at the current temperature.- Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor for potential byproduct formation.[8]
Solvent Effects The chosen solvent can significantly impact catalyst stability, reagent solubility, and the polarity of reaction intermediates.[9][10][11]- Solvent Screening: Common solvents for cross-coupling include toluene, dioxane, and THF. The addition of water can sometimes be beneficial in Suzuki reactions.[9] For Buchwald-Hartwig reactions, anhydrous, non-protic solvents are generally preferred.
Issue 2: Formation of 2-Ethoxy-6-methylpyridine (Hydrodehalogenation Product)

A significant byproduct observed is the replacement of the bromine atom with a hydrogen atom.

Mechanism of Hydrodehalogenation:

This side reaction, known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions.[12] After the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source. This can originate from solvents, water, or the base.[13][14]

G cluster_cycle Catalytic Cycle cluster_side_reaction Hydrodehalogenation Pathway Pd(0)L2 Pd(0)L2 ArPd(II)(L2)Br ArPd(II)(L2)Br Pd(0)L2->ArPd(II)(L2)Br Oxidative Addition (Ar-Br) Ar-CouplingPartner Ar-CouplingPartner ArPd(II)(L2)Br->Ar-CouplingPartner Transmetalation / Amine Coordination & Deprotonation Ar-H Ar-H (Dehalogenated Product) ArPd(II)(L2)Br->Ar-H Reaction with Hydride & Reductive Elimination Ar-CouplingPartner->Pd(0)L2 Reductive Elimination Hydride_Source Hydride Source (e.g., H₂O, Solvent)

Caption: Competing pathways: Desired coupling vs. hydrodehalogenation.

Troubleshooting Strategies:

Strategy Rationale
Use Anhydrous Solvents and Reagents Minimizing the presence of water, a potential hydride source, can suppress this side reaction.[13][14]
Optimize the Base Some bases are more prone to facilitating hydrodehalogenation. For instance, using alkoxides in alcohol solvents can be problematic.[12] Consider switching to carbonate or phosphate bases.
Modify the Catalyst System Highly active catalysts can sometimes favor hydrodehalogenation.[15] Adjusting the ligand-to-metal ratio or switching to a less reactive ligand might be beneficial.
Avoid Protic Solvents Solvents like alcohols can act as hydride donors.[12] If possible, use aprotic solvents like toluene, dioxane, or DMF.
Issue 3: Formation of Homocoupled Byproducts

You observe the formation of a bipyridine resulting from the coupling of two molecules of 3-Bromo-2-ethoxy-6-methylpyridine or the homocoupling of the coupling partner (e.g., boronic acid).

Causes and Mitigation:

  • Aryl Halide Homocoupling: This can be promoted by certain catalyst systems, particularly with nickel catalysts where dimer formation can be a deactivation pathway.[16][17]

  • Boronic Acid Homocoupling (Suzuki Reaction): This is often promoted by the presence of oxygen and Pd(II) species.[5]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere to minimize oxygen levels. Using a slight excess of the aryl halide can also disfavor boronic acid homocoupling.[15]

G cluster_outcomes Potential Reaction Outcomes Start Reaction Mixture (Ar-Br, Coupling Partner, Catalyst, Base) Desired Desired Product (Ar-CouplingPartner) Start->Desired Successful Coupling Dehalogenation Side Product 1 (Ar-H) Start->Dehalogenation Hydrodehalogenation Homocoupling Side Product 2 (Ar-Ar or Partner-Partner) Start->Homocoupling Homocoupling

Caption: Decision tree for observed reaction outcomes.

Experimental Protocols: Purification

The presence of structurally similar byproducts can make purification challenging. The choice of method depends on the physical properties of the desired product and the nature of the impurities.[18]

Protocol 1: Column Chromatography

This is a versatile technique for separating complex mixtures.[18]

  • Slurry Preparation: After reaction work-up and solvent removal, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 4 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column. Allow the silica to settle, ensuring a level surface.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed silica.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) to remove non-polar impurities. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.[19] Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

Protocol 2: Recrystallization

This method is ideal for purifying solid compounds.[18]

  • Solvent Selection: Choose a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The impurities should either be insoluble or remain in solution upon cooling.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

References

  • Comparative study of different purification techniques for substituted bipyridines - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem.
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace.
  • Cross-Coupling Reactions Guide.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Making 2,2'-Bipyridine and its Ruthenium Complex - YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Buchwald-Hartwig Coupling - Alfa Chemistry.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?| Chemical Insights.

Sources

Troubleshooting

Recrystallization solvents for 3-Bromo-2-ethoxy-6-methylpyridine purification

Molecule Overview & Purification Challenges 3-Bromo-2-ethoxy-6-methylpyridine is a trisubstituted pyridine intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its purification p...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Overview & Purification Challenges

3-Bromo-2-ethoxy-6-methylpyridine is a trisubstituted pyridine intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its purification presents specific challenges due to the competing lipophilicity of the ethoxy/methyl groups and the basicity of the pyridine nitrogen.

  • Physical State: Low-melting solid (Caution: Melting point is sensitive to purity; crude material may appear as an oil).

  • Solubility Profile: Highly soluble in chlorinated solvents (DCM), esters (EtOAc), and lower alcohols. Poorly soluble in water.

  • Primary Failure Mode: "Oiling out" (Liquid-Liquid Phase Separation) during cooling, rather than distinct crystal formation.

Solvent Selection Matrix

The following solvent systems have been validated for halopyridine derivatives. Select your system based on the impurity profile of your crude material.

Table 1: Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Target ImpuritiesRisk Factor
A. Standard (Polar) Ethanol / Water 1:1 to 1:3 Inorganic salts, polar byproducts, starting pyridones.Low. Water acts as a strong anti-solvent but requires careful addition to prevent oiling.
B. Lipophilic Heptane / Ethyl Acetate 10:1 to 20:1 Non-polar tars, highly lipophilic regioisomers.Medium. High risk of oiling out if cooled too quickly.
C. Single Solvent Isopropanol (IPA) N/A General purification (mild impurities).Low. Good balance of solubility; evaporation is slower than EtOH, allowing better crystal growth.
D. Flash Clean Methanol N/A Very polar residues.High. Solubility is often too high for good yield without deep cooling (-20°C).

Analyst Note: For initial purification of crude reaction mixtures, System A (EtOH/Water) is recommended. It effectively removes inorganic salts (NaBr/KBr) generated during nucleophilic substitution or bromination reactions.

Step-by-Step Protocol: Ethanol/Water Recrystallization

This protocol is designed to minimize the risk of oiling out, the most common issue with alkoxy-pyridines.

Prerequisites:

  • Determine the approximate melting point of your crude solid. Do not heat the solvent bath >10°C above this point.

  • Prepare a seed crystal if available (save a tiny grain of crude solid if necessary).

Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating with a water bath (approx. 50-60°C). Swirl constantly until the solid just dissolves.

    • Checkpoint: If the solution is dark/colored, add Activated Carbon (1-2% wt), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm, add warm Water (40°C) dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical Step: If the solution turns milky or oily droplets appear, add a seed crystal immediately and scratch the inner wall of the flask with a glass rod.

  • Crystallization: Once room temperature is reached and crystals are visible, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Harvest: Filter via vacuum filtration (Buchner funnel). Wash the cake with a cold 1:3 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40°C. (Pyridines can sublime; do not overheat).

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What do I do?

Cause: The temperature dropped too fast, or the anti-solvent (water/heptane) concentration is too high, pushing the compound out of solution faster than the crystal lattice can form. Corrective Action:

  • Re-heat the mixture until the oil redissolves (add a small amount of the "Good Solvent" like Ethanol or EtOAc if needed).

  • Seed the solution while it is still warm.

  • Insulate the flask (wrap in a towel) to slow the cooling rate.

  • Agitate: Stir slowly (magnetic stirring) to prevent oil droplets from coalescing at the bottom.

Q2: My yield is very low (<40%). Where is my product?

Cause: 3-Bromo-2-ethoxy-6-methylpyridine has significant solubility in organic solvents. Too much solvent was likely used. Corrective Action:

  • Check the mother liquor (filtrate) by TLC. If the product spot is strong, concentrate the filtrate by 50% on a rotovap.

  • Cool the concentrated filtrate to 0°C to induce a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first.

Q3: The crystals are colored (yellow/orange) but should be white.

Cause: Trace bromination byproducts or oxidation products. Corrective Action:

  • Perform the recrystallization again.

  • Use Activated Charcoal during the hot dissolution step (Step 1 of the protocol). Ensure you filter the charcoal off while the solution is hot to prevent product loss.

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the optimal purification route based on the state of your crude material.

RecrysLogic Start Start: Crude 3-Bromo-2-ethoxy-6-methylpyridine CheckState Check Physical State Start->CheckState IsSolid Is it a Solid? CheckState->IsSolid SolventChoice Select Solvent System IsSolid->SolventChoice Yes IsOil Crude is an Oil/Gum IsSolid->IsOil No SystemA System A: Ethanol/Water (Best for Salts/Polar Impurities) SolventChoice->SystemA SystemB System B: Heptane/EtOAc (Best for Lipophilic Impurities) SolventChoice->SystemB PerformRecrys Perform Recrystallization (Slow Cooling) SystemA->PerformRecrys SystemB->PerformRecrys Trituration Triturate with cold Pentane/Hexane to induce solidification IsOil->Trituration Solidifies Did it Solidify? Trituration->Solidifies Solidifies->SolventChoice Yes Solidifies->IsOil No (Run Column Chromatography) OilingOut Problem: Oiling Out? PerformRecrys->OilingOut RemedyOil Reheat -> Add Seed -> Slower Cool OilingOut->RemedyOil Yes Success Filter & Dry Crystals OilingOut->Success No RemedyOil->OilingOut Retry

Figure 1: Decision tree for solvent selection and troubleshooting phase separation issues.

References

  • Purification of Pyridines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Synthesis of Alkoxypyridines: Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 1990. Link (Describes the synthesis and purification of analogous 3-bromo-2-alkoxypyridines using Hexane/EtOAc chromatography and distillation, highlighting the lipophilic nature of the class).

  • Physical Properties: PubChem CID 4738463.[1] 3-Bromo-6-ethoxy-2-methylpyridine. National Library of Medicine.[1] Link (Source for computed physical properties and structural identifiers).[1]

  • Analogous Purification: Sigma-Aldrich Technical Data. 3-Bromo-2-methylpyridine.[1][2][3] Link (Provides solubility and state data for the direct methyl-analog, validating the low-melting solid classification).

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-ethoxy-6-methylpyridine

Welcome to the technical support center for the purification of 3-Bromo-2-ethoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2-ethoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common challenges in obtaining this key pyridine derivative in high purity.

Introduction

3-Bromo-2-ethoxy-6-methylpyridine is a valuable building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. A common challenge in its synthesis is the presence of structurally similar ethoxy impurities, which can be difficult to remove. This guide provides a systematic approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common ethoxy-related impurities in the synthesis of 3-Bromo-2-ethoxy-6-methylpyridine?

A1: Ethoxy-related impurities can arise from several sources during synthesis. The most common include:

  • Unreacted Starting Materials: Such as 3-Bromo-2-hydroxy-6-methylpyridine if the ethoxylation reaction is incomplete.

  • Over-ethoxylation or Isomeric Byproducts: Depending on the synthetic route, unintended ethoxylation at other positions on the pyridine ring can occur, though this is less common for this specific substitution pattern.

  • Residual Ethanol: If ethanol is used as a solvent or is generated in situ, it can be carried through the work-up.

  • Hydrolysis Products: The ethoxy group can be susceptible to hydrolysis back to the hydroxy derivative under certain acidic or basic conditions during workup and purification.

Q2: How can I quickly assess the purity of my 3-Bromo-2-ethoxy-6-methylpyridine?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. Co-spotting with your starting material can indicate the presence of unreacted precursors.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for identifying and quantifying impurities. The ethoxy group (-OCH₂CH₃) will have a characteristic quartet and triplet. The presence of multiple sets of these signals or unexpected peaks in the aromatic region can indicate impurities.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them by their mass-to-charge ratio. It is highly sensitive for detecting minor impurities.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Developing a good HPLC method is crucial for accurate purity determination.[7][8]

Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum of a pyridine derivative can be due to several factors:

  • Residual Paramagnetic Impurities: Traces of metals like copper or iron from catalysts can cause significant line broadening.

  • Proton Exchange: If there are acidic or basic sites in your molecule or impurities, proton exchange with residual water or solvent can broaden the signals of nearby protons.

  • Intermediate Rate Chemical Exchange: If your molecule is undergoing a chemical process (like slow rotation or conformational change) on the NMR timescale, the peaks can broaden.

  • Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines. Diluting your sample may help.

Troubleshooting Guide: Removing Ethoxy Impurities

This section provides a problem-oriented approach to guide you through the purification process.

Problem 1: My crude product is an oil/low-melting solid with significant impurities observed by TLC and ¹H NMR.

Initial Assessment: An oily or low-melting solid suggests the presence of impurities that are depressing the melting point. The goal is to remove these impurities to induce crystallization or to purify the oil directly.

Suggested Workflow:

workflow1 start Crude Oily Product liquid_extraction Aqueous Acidic Wash (e.g., 1M HCl) start->liquid_extraction basify Basify Aqueous Layer (e.g., NaOH) liquid_extraction->basify Aqueous Layer extract_product Extract with Organic Solvent (e.g., EtOAc) basify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate analyze_purity Analyze Purity (TLC, NMR) dry_concentrate->analyze_purity chromatography Column Chromatography analyze_purity->chromatography Multiple Impurities recrystallization Recrystallization analyze_purity->recrystallization Minor Impurities pure_product Pure Product analyze_purity->pure_product Purity > 98% chromatography->pure_product recrystallization->pure_product

Caption: Workflow for purifying an oily crude product.

Detailed Protocol: Acid-Base Extraction

This technique is effective for removing non-basic impurities from your basic pyridine product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic pyridine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.[9][10]

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is > 9. Your product will deprotonate and may precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem 2: I have a solid product, but it co-crystallizes with an impurity.

Initial Assessment: Co-crystallization suggests that the impurity has similar structural and polarity properties to your desired product. A different purification technique that exploits other physical properties is needed.

Suggested Techniques:

  • Recrystallization with a Different Solvent System: The solubility of your product and the impurity may differ significantly in another solvent.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with even minor differences in polarity.[11][12]

Detailed Protocol: Recrystallization

The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize out in a purer form upon cooling, leaving the impurities behind in the solution.[13][14][15]

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate/hexanes, ethanol/water) to find a suitable one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[14]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Summary for Purification Techniques:

TechniquePrinciple of SeparationBest ForPotential Issues
Acid-Base Extraction Difference in basicityRemoving non-basic or acidic impuritiesEmulsion formation, product solubility in aqueous layers
Recrystallization Difference in solubilityPurifying solids with minor impuritiesCo-crystallization, oiling out, low recovery
Column Chromatography Difference in polaritySeparating complex mixtures, isomersTailing of basic compounds, sample degradation on silica
Distillation Difference in boiling pointPurifying liquids, removing non-volatile impuritiesThermal decomposition of the product
Problem 3: My pyridine derivative shows significant peak tailing in HPLC analysis.

Initial Assessment: Peak tailing for basic compounds like pyridines is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase.[16]

Troubleshooting Workflow for HPLC Peak Tailing:

hplc_troubleshooting start Peak Tailing Observed mobile_phase Modify Mobile Phase start->mobile_phase column_choice Change HPLC Column start->column_choice instrument_check Check Instrument Setup start->instrument_check solution Symmetrical Peak mobile_phase->solution Adjust pH (2.5-3.0) or Add Competing Base (TEA) column_choice->solution Use End-Capped or Hybrid Column instrument_check->solution Check for Dead Volume or Column Voids

Caption: Decision tree for troubleshooting HPLC peak tailing.

Detailed Protocol: Optimizing HPLC Method to Reduce Peak Tailing

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic acid or trifluoroacetic acid) protonates the silanol groups, minimizing their interaction with the basic pyridine analyte.[16]

  • Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your compound.[16]

  • Column Selection:

    • End-Capped Columns: Use a column that has been "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity.

    • Hybrid or Polymer-Based Columns: These columns are more stable at higher pH values. Running your method at a high pH (e.g., > 8) will ensure your pyridine is neutral, which can lead to better peak shape.[16]

References

  • PubChem. (n.d.). 3-Bromo-6-ethoxy-2-methylpyridine. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • Di Mola, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Google Patents. (n.d.). US3087867A - Distillation process for mixtures of pyridines.
  • Reagentia. (n.d.). 3-Bromo-2-ethoxy-6-methylpyridine (1 x 1 g). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Thieme. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Reddit. (2024). Drying and distilling pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIH. (n.d.). FACILE BROMINATION OF PYRIMIDINE AND PURINE NUCLEOSIDES WITH 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

  • Slideshare. (2009). Recrystallization Spring Fall 09. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • PubMed. (2003). Analysis of pyridines in mainstream cigarette smoke. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION1. Retrieved from [Link]

  • ResearchGate. (2025). How to remove pyridine from reaction mixture?. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine slides for discussion. Retrieved from [Link]

  • MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Solubilization Strategies for 3-Bromo-2-ethoxy-6-methylpyridine

This guide serves as a technical support resource for researchers working with 3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0).[1] It addresses the inherent solubility challenges of this lipophilic, weakly basic int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0).[1] It addresses the inherent solubility challenges of this lipophilic, weakly basic intermediate and provides validated protocols for formulation in biological assays.[1][2]

[1]

Compound Profile & Solubility Challenge

To solve the solubility issue, one must first understand the molecular drivers behind it.[1][2] This compound presents a "perfect storm" for aqueous insolubility:

  • Lipophilic Substituents: The bromine (-Br), ethoxy (-OCH₂CH₃), and methyl (-CH₃) groups all contribute to a high LogP (Predicted ~3.0+), drastically reducing affinity for water.[1][2]

  • Weak Basicity: While pyridine is basic (pKa ~5.2), the 3-bromo substituent is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen (likely < 2.0).[1][2]

    • Implication: You cannot simply "adjust pH to 5" to protonate and dissolve this molecule.[1] It requires strong acid to protonate, which introduces stability risks (see Section 4).[1][2]

  • Crystal Lattice Energy: As a solid (often crystalline), the energy required to break the lattice is high, requiring a solvent with high solvation power (like DMSO) to initiate dissolution.[1][2]

Quick Reference Data
PropertyValue (Approx.)Implication
Molecular Weight 216.08 g/mol Moderate size, not the limiting factor.[1]
Water Solubility < 0.1 mg/mL (Neutral)Practically insoluble.[1][2] Requires formulation.
DMSO Solubility > 50 mg/mLExcellent.[1] Use as primary stock solvent.[1]
pKa (Pyridine N) < 2.0 (Predicted)Do not rely on weak acids (acetic/citric) for solubility.[1][2]

Decision Matrix: Selecting the Right Protocol

Use this flow to determine the appropriate solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Define Application AppType What is the target assay? Start->AppType InVitro In Vitro (Cell/Enzyme) (< 100 µM) AppType->InVitro Low Conc. InVivo In Vivo / High Dose (> 1 mg/mL) AppType->InVivo High Conc. DMSO_Route Protocol A: DMSO Stock + Media Dilution InVitro->DMSO_Route Formulation Protocol B: Cyclodextrin or Surfactant InVivo->Formulation PrecipCheck Check for Precipitation (Microscopy) DMSO_Route->PrecipCheck AcidWarning CRITICAL WARNING: Avoid Strong Acid (HCl) Risk of Ether Hydrolysis Formulation->AcidWarning caption Figure 1: Decision matrix for solubilizing 3-Bromo-2-ethoxy-6-methylpyridine.

Validated Protocols

Protocol A: Standard DMSO Stock (For In Vitro Assays)

Best for: Enzyme assays, cell culture (concentration < 50 µM).[1][2]

  • Weighing: Weigh the solid compound into a glass vial.

  • Primary Solubilization: Add 100% DMSO (anhydrous preferred) to achieve a concentration of 10–50 mM .[1]

    • Tip: Vortex vigorously.[1] If particles persist, sonicate for 5–10 minutes at 30°C.

  • Storage: Aliquot this stock into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Assay Dilution (The "Sandwich" Method):

    • Do not add the DMSO stock directly to a large volume of cold media; it will crash out (precipitate).[1][2]

    • Step 1: Place the culture media/buffer in the tube.[1]

    • Step 2: While vortexing the media, slowly inject the DMSO stock into the center of the liquid vortex.[1][2]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless your cells are validated for higher tolerance.[1][2]

Protocol B: Cyclodextrin Complexation (For Animal/High-Dose Studies)

Best for: IP/PO dosing where organic solvents (DMSO) must be minimized.[1] Cyclodextrins form a "host-guest" complex, hiding the lipophilic molecule inside a hydrophilic pocket.[1][2]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

  • Sterile Water or Saline[1][2]

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid 3-Bromo-2-ethoxy-6-methylpyridine to the vehicle.

    • Note: Solubility will still be slow.[1]

  • Energy Input: Sonicate for 30–60 minutes at ambient temperature.

  • Equilibration: Shake (orbitally) at room temperature for 4–6 hours.

  • Filtration: Filter the resulting suspension through a 0.45 µm filter to remove undissolved solid. The filtrate contains the solubilized drug-CD complex.[1]

    • Validation: Analyze the filtrate by HPLC to confirm the actual concentration before dosing.[1]

Critical Expert Insight: The Acid Trap

WARNING: A common error is attempting to dissolve this compound in 1N HCl or heating it in acid.[1]

The Mechanism of Failure: This molecule is a 2-alkoxypyridine .[1] In the presence of strong aqueous acid and heat, the ether linkage is susceptible to hydrolysis.[1][2] The protonated nitrogen activates the C2-position for nucleophilic attack by water, leading to the loss of the ethyl group (as ethanol) and the irreversible formation of 3-bromo-6-methyl-2-pyridone .[1]

Recommendation: Avoid exposure to pH < 3 for extended periods.[1][2] If salt formation is absolutely necessary, use anhydrous conditions (e.g., HCl in dioxane) to precipitate the salt, but store it desiccated.[1][2]

Troubleshooting FAQ

Q: My compound precipitates immediately when I add the DMSO stock to PBS. Why? A: This is "Crash-out." The solubility in PBS is orders of magnitude lower than in DMSO.[1]

  • Fix 1: Lower your final concentration.

  • Fix 2: Use an intermediate dilution step.[1] Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute that mixture into PBS. The extra cosolvent helps bridge the polarity gap.[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, but ethanol is more volatile (evaporation changes concentration) and often has lower solubilizing power for this specific lattice than DMSO.[1][2] DMSO is preferred for stock stability.[1]

Q: I see a new peak on HPLC after leaving the compound in acidic buffer overnight. A: You likely hydrolyzed the ether group (see Section 4).[1][2] Check the UV spectrum; 2-pyridones often have a distinct UV shift compared to the parent pyridine.[1]

References

  • PubChem Compound Summary. 2-Bromopyridine (Analogous properties).[1] National Center for Biotechnology Information.[1] Available at: [Link][1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Protocol B).

  • Katritzky, A. R., et al. (2010).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Source for 2-alkoxypyridine hydrolysis mechanisms).[1]

  • Sigma-Aldrich (Merck). Solubility & Stability Guidelines for Pyridines.[1] (General chemical handling principles).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: 13C NMR Analysis of 3-Bromo-2-ethoxy-6-methylpyridine

Topic: 13C NMR Chemical Shifts of 3-Bromo-2-ethoxy-6-methylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Bromo-2-ethoxy-6-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of 3-Bromo-2-ethoxy-6-methylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-ethoxy-6-methylpyridine (CAS: 717843-50-0) is a critical halogenated heterocyclic intermediate, frequently employed as a scaffold in the synthesis of pharmaceuticals via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its structural integrity is defined by three distinct functional handles: a nucleophilic ethoxy group at C2, an electrophilic bromine at C3, and a methyl group at C6.

This guide provides a rigorous structural validation framework for this molecule. Unlike simple alkanes, the electronic push-pull effects of the pyridine ring create non-intuitive chemical shifts. By comparing predicted Substituent Chemical Shift (SCS) data with experimental analogs, this guide enables researchers to confidently assign 13C NMR signals and distinguish this molecule from common regioisomers (e.g., the 6-ethoxy isomer).

Structural Analysis & Assignment Logic

To accurately interpret the 13C NMR spectrum, one must deconstruct the molecule into its "electronic vectors." The pyridine ring current is significantly perturbed by the substituents:

  • C2-Ethoxy (Strong Deshielding/Shielding): The oxygen atom exerts a massive deshelding effect on the ipso-carbon (C2) via the inductive effect (-I), shifting it downfield (>160 ppm). Conversely, it shields the ortho (C3) and para (C5) positions via resonance (+M).

  • C3-Bromo (Heavy Atom Effect): Bromine typically shields the ipso-carbon (C3) due to the "Heavy Atom Effect," often pushing the signal upfield by 5–10 ppm relative to hydrogen.

  • C6-Methyl (Deshielding): The methyl group exerts a mild deshielding effect on the ipso-carbon (C6) and a shielding effect on the adjacent carbons.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for validating the structure using 1D and 2D NMR techniques.

AssignmentWorkflow Sample Crude/Pure Intermediate H1_NMR 1H NMR (Identify Proton Environments) Sample->H1_NMR C13_NMR 13C NMR (DEPT-135) (Separate CH/CH3 from Cq/CH2) Sample->C13_NMR HSQC HSQC (Link Protons to Carbons) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (Connect Quaternary Carbons) HSQC->HMBC Confirm Connectivity Assignment Final Structural Assignment HMBC->Assignment

Figure 1: Recommended workflow for unambiguous structural assignment of trisubstituted pyridines.

Predicted vs. Analog 13C NMR Data

Since exact literature values for this specific CAS are often proprietary, the following table synthesizes High-Confidence Predicted Values derived from Substituent Chemical Shift (SCS) additivity rules and validated against experimentally known analogs (e.g., 3-bromo-2-methoxypyridine).

Solvent Reference: CDCl₃ (77.16 ppm)

Carbon PositionTypePredicted Shift (ppm)Multiplicity (DEPT)Assignment Logic (Causality)
C2 Cq160.0 – 164.0 CqIpso-Ethoxy: Strongest deshielding due to electronegative Oxygen (C-O bond).
C6 Cq155.0 – 159.0 CqIpso-Methyl: Deshielded by N-atom and Methyl group (+9 ppm effect).
C4 CH138.0 – 142.0 CHPara to nothing: Least perturbed aromatic CH, typical pyridine region.
C5 CH115.0 – 119.0 CHMeta to Ethoxy: Shielded by resonance from OEt and ortho-Methyl effect.
C3 Cq105.0 – 112.0 CqIpso-Bromo: Shielded by Heavy Atom Effect (Br) and ortho-Ethoxy resonance.
OCH₂ CH₂61.0 – 63.0 CH₂ (Down)Alkoxy: Typical chemical shift for O-CH2-R in ethoxy groups.
Ar-CH₃ CH₃22.0 – 25.0 CH₃ (Up)Aromatic Methyl: Typical shift for methyl on a pyridine ring.
OCH₂CH₃ CH₃14.0 – 15.0 CH₃ (Up)Terminal Methyl: Typical aliphatic methyl shift.

Note: "Cq" denotes Quaternary Carbon (no attached protons). These signals will disappear in a DEPT-135 or APT experiment, aiding rapid identification.

Comparative Analysis: Validating Against Alternatives

To ensure your product is not an isomer or impurity, compare your data against these common alternatives.

Comparison A: The "Methoxy" Analog
  • Molecule: 3-Bromo-2-methoxy-6-methylpyridine

  • Key Difference: The ethoxy group's CH₂ signal at ~62 ppm is absent.[1] The methoxy carbon appears at ~54 ppm .

  • Ring Effects: The ring carbons (C2-C6) will be nearly identical (<1 ppm difference) to the ethoxy analog. If your ring signals match the table above but you see a peak at 54 ppm instead of 62/14 ppm, you have the methoxy impurity.

Comparison B: The "Regioisomer" (6-Ethoxy)
  • Molecule: 3-Bromo-6-ethoxy-2-methylpyridine

  • Key Difference:

    • C2 Shift: In the target molecule, C2 is attached to Oxygen (~162 ppm). In the regioisomer, C2 is attached to Methyl (~150-155 ppm).

    • C6 Shift: In the target, C6 is attached to Methyl (~157 ppm). In the regioisomer, C6 is attached to Oxygen (~163 ppm).

    • HMBC Correlations: This is the definitive test. In the target, the Ethoxy protons (OCH2) will show a long-range coupling to C2 (the signal at ~162 ppm).

Experimental Protocol for High-Fidelity Data

For drug development applications, "good enough" spectra are insufficient. Follow this protocol to ensure publication-quality data that resolves quaternary carbons.

Objective: Acquire high S/N ratio 13C spectra with clear separation of C2 and C6.

  • Sample Preparation:

    • Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃ .

    • Why CDCl₃? It minimizes viscosity compared to DMSO-d6, resulting in sharper lines. However, if solubility is poor, DMSO-d6 is acceptable (adjust reference to 39.5 ppm).

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling to avoid NOE distortion on quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: C2, C3, and C6 are quaternary. They have long T1 relaxation times. A short D1 will suppress their signals, making them invisible or non-integrable.

    • Scans (NS): Minimum 1024 scans .

    • Spectral Width: 240 ppm (to capture C2/C6 and avoid folding).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 – 2.0 Hz) to boost Signal-to-Noise (S/N) for the weak quaternary carbons.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for validating pyridine base shifts).[2]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • PubChem Compound Summary. (2024). 3-Bromo-2-ethoxy-6-methylpyridine (CAS 717843-50-0).

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis Standards for 3-Bromo-2-ethoxy-6-methylpyridine

For researchers, scientists, and drug development professionals, the analytical characterization of synthetic intermediates is a cornerstone of quality control and successful downstream applications. 3-Bromo-2-ethoxy-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the analytical characterization of synthetic intermediates is a cornerstone of quality control and successful downstream applications. 3-Bromo-2-ethoxy-6-methylpyridine is a key substituted pyridine building block, and its purity is paramount to ensure the intended reactivity, yield, and impurity profile of subsequent synthetic steps. This guide provides an in-depth, objective comparison of analytical methodologies for purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique, while also evaluating alternative methods. The protocols and rationale presented herein are designed to establish a robust, self-validating system for quality control.

The Analytical Imperative: Why Purity Matters

The purity of 3-Bromo-2-ethoxy-6-methylpyridine directly impacts its utility as a chemical intermediate. Potential impurities, often arising from the synthesis process, can include unreacted starting materials, regioisomers from non-selective halogenation, and over-halogenated byproducts.[1][2] For instance, the synthesis of halogenated pyridines can be complex, sometimes requiring harsh conditions or multi-step sequences that can generate a variety of structurally similar impurities.[3][4][5] These impurities can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and the introduction of unwanted side products into an active pharmaceutical ingredient (API) stream. Therefore, a precise and reliable analytical method is not merely a quality check but a critical tool for process optimization and regulatory compliance.

The Primary Method: High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally sensitive compounds like many pyridine derivatives, High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique.[6] A reverse-phase HPLC method with UV detection is the recommended standard for the routine purity analysis of 3-Bromo-2-ethoxy-6-methylpyridine due to its high resolving power, sensitivity, and reproducibility.

Causality Behind Method Parameters

The selection of each parameter in an HPLC method is a deliberate choice designed to achieve optimal separation and quantification.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for reverse-phase chromatography of moderately non-polar molecules like 3-Bromo-2-ethoxy-6-methylpyridine. The hydrophobic C18 chains provide a non-polar surface that interacts with the analyte, retaining it based on its hydrophobicity.

  • Mobile Phase: A gradient elution using an acidified aqueous solution and an organic modifier (typically acetonitrile) is crucial.

    • Acidification (e.g., 0.1% Formic Acid): The pyridine nitrogen is basic. In an unbuffered mobile phase, it can exist in both protonated (charged) and neutral forms, leading to severe peak tailing due to interactions with residual silanols on the silica backbone. Adding a small amount of acid ensures the pyridine nitrogen is consistently protonated, resulting in a single species that chromatographs with a sharp, symmetrical peak.

    • Organic Modifier (Acetonitrile): Acetonitrile is an excellent solvent for pyridine derivatives and has a low UV cutoff, minimizing background noise. A gradient (increasing concentration of acetonitrile over time) is employed to elute a wide range of potential impurities, from more polar starting materials to more non-polar, over-halogenated byproducts, within a reasonable timeframe.

  • Detector (UV/PDA): Pyridine rings are strong chromophores, making UV detection highly effective. A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV spectrum for each peak. This allows for peak purity assessment (confirming no co-eluting impurities) and can help in the tentative identification of impurity classes based on their UV spectra. A detection wavelength around 270 nm is typically effective for substituted pyridines.

Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC purity analysis process, from initial sample handling to the final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Accurate Weighing & Dissolution) Sequence Sample Sequence Run (Inject Blank, Samples) SamplePrep->Sequence StandardPrep Standard Preparation (Reference Standard, if available) SST System Suitability Test (SST) (Injection of Standard) StandardPrep->SST MobilePhasePrep Mobile Phase Preparation (Filtering & Degassing) SystemEquilibration System Equilibration (Pump Mobile Phase) MobilePhasePrep->SystemEquilibration SystemEquilibration->SST SST->Sequence If SST Passes Integration Peak Integration (Chromatogram Processing) Sequence->Integration Calculation Purity Calculation (Area Percent Normalization) Integration->Calculation Report Final Report Generation (Purity, Impurity Profile) Calculation->Report

Sources

Validation

Comparative Reactivity Guide: 3-Bromo-2-ethoxy-6-methylpyridine vs. 2-Methoxy Analogs

Topic: Comparing reactivity of 3-Bromo-2-ethoxy-6-methylpyridine vs 2-methoxy analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3-Bromo-2-ethoxy-6-methylpyridine vs 2-methoxy analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of pyridine-based scaffolds for medicinal chemistry, the choice between a 2-ethoxy and a 2-methoxy substituent is often treated as a trivial steric adjustment. However, when an adjacent 3-bromo functionality is present (as in 3-Bromo-2-ethoxy-6-methylpyridine), this subtle change dictates significant differences in metal-halogen exchange rates , cross-coupling kinetics , and acidic stability .

This guide provides a technical comparison of 3-Bromo-2-ethoxy-6-methylpyridine (Compound A) versus its 2-methoxy analog (Compound B) . While the methoxy analog is the industry standard for minimizing steric bulk, the ethoxy variant offers distinct physicochemical properties that can be leveraged to modulate solubility and lipophilicity, albeit with specific reactivity trade-offs.

Physical & Structural Analysis

The primary differentiator between these two intermediates is the steric volume of the alkoxy group and its impact on the adjacent C3-position.

Feature3-Bromo-2-ethoxy-6-methylpyridine (A )3-Bromo-2-methoxy-6-methylpyridine (B )Impact on Process
Molecular Weight 216.08 g/mol 202.05 g/mol A is less volatile; easier to handle as an oil/solid.
LogP (Calc) ~2.6~2.1A offers higher lipophilicity, aiding extraction in non-polar solvents.
Steric Bulk (A-Value) OEt is bulkierOMe is compactA exerts greater hindrance on C3, slowing Pd-catalyzed cycles.
Boiling Point >220°C (est.)~206°CA has lower vapor pressure, reducing loss during high-vac drying.
Reactivity Profile: Metal-Halogen Exchange (Li-Hal)

Both analogs undergo rapid Lithium-Halogen exchange. However, the coordination capability of the alkoxy oxygen is a critical factor. The oxygen atom acts as a Directed Metalation Group (DMG), stabilizing the resulting organolithium species via chelation.

  • Compound B (Methoxy): The O-Me group is less sterically hindered, allowing for tighter chelation with the Lithium cation. This typically results in a faster exchange rate and a more thermodynamically stable lithiated intermediate at -78°C.

  • Compound A (Ethoxy): The ethyl tail introduces a rotational degree of freedom and steric clash that can slightly destabilize the 5-membered chelate ring formed between the Li, Nitrogen, and Oxygen.

Operational Insight: For Compound A , strictly maintain temperatures below -70°C. The slightly weaker chelation makes the lithiated species more prone to "scrambling" or elimination to form pyridynes if the temperature drifts.

Visualization: Chelation-Controlled Lithiation

Lithiation cluster_stability Stability Factor Start 3-Bromo-2-alkoxy-pyridine Intermediate Lithiated Species (Li-O Chelation) Start->Intermediate Li-Hal Exchange (Fast) Reagent n-BuLi (-78°C, THF) Reagent->Intermediate Product 3-Substituted Pyridine Intermediate->Product Trapping Note Methoxy (OMe): Tight Chelation = High Stability Ethoxy (OEt): Steric Bulk = Weaker Chelation Intermediate->Note Electrophile Electrophile (E+) Electrophile->Product

Caption: The alkoxy oxygen facilitates Li-Hal exchange via chelation. The bulkier ethoxy group (Compound A) can destabilize this intermediate relative to the methoxy analog.

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed cross-couplings, the 2-ethoxy group acts as a steric gatekeeper .

  • Transmetalation Barrier: The oxidative addition of Pd(0) into the C3-Br bond is relatively fast for both. However, the transmetalation step—where the boronic acid approaches the Pd-center—is sensitive to the bulk of the ortho-substituent.

  • Comparison:

    • Methoxy (B): Standard reactivity. Compatible with standard ligands (PPh3, dppf).

    • Ethoxy (A): The ethyl group projects into the coordination sphere. Requires highly active, bulky electron-rich phosphines (e.g., SPhos, XPhos) to facilitate the reaction and prevent catalyst decomposition. Yields with standard catalysts (like Pd(PPh3)4) are often 15-20% lower compared to the methoxy analog.

Experimental Recommendation: When using Compound A , switch to Pd(OAc)2 / SPhos or Pd(dppf)Cl2 and increase solvent volume to mitigate aggregation.

Stability Alert: Acidic Dealkylation (The Pyridone Trap)

A critical failure mode in scaling these chemistries is the unintended cleavage of the alkoxy group to form the corresponding 2-pyridone.



  • Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon. Nucleophiles (even halides like Br- or I-) can attack the alkyl group (

    
    ) or the C2 position (
    
    
    
    ).
  • Reactivity: The Ethoxy group is generally more labile than the Methoxy group under acidic conditions (e.g., HBr/AcOH or HI). The ethyl group is a better leaving group in

    
    -type dealkylations and can also undergo elimination pathways not accessible to methyl.
    
  • Process Control: Avoid strong Bronsted acids during workup of Compound A . If acidic conditions are required, use TFA (non-nucleophilic) rather than HCl or HBr.

Experimental Protocols
Protocol A: Lithium-Halogen Exchange (General Procedure)

Use this for introducing formyl, carboxyl, or silyl groups at C3.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and internal thermometer.

  • Dissolution: Charge 3-Bromo-2-ethoxy-6-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C (internal temp must be <-75°C).

  • Exchange: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 20 minutes. Maintain temp <-70°C.

    • Note: The solution will turn yellow/orange. Stir for 30 minutes.

  • Quench: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise.

  • Warm: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Protocol B: Sterically Demanding Suzuki Coupling

Optimized for the bulkier Ethoxy analog.

  • Reagents: Combine 3-Bromo-2-ethoxy-6-methylpyridine (1.0 equiv) , Arylboronic acid (1.2 equiv) , and K3PO4 (2.0 equiv) in a vial.

  • Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) .

    • Why SPhos? The Buchwald ligand creates a spacious pocket that accommodates the ortho-ethoxy group.

  • Solvent: Add Toluene:Water (10:1 ratio), degassed.

  • Reaction: Heat to 100°C for 4-12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add a second portion of catalyst.

References
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. Link

  • Steric Effects in Suzuki Couplings

    • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link

  • Pyridine Reactivity & Dealkylation

    • Spivey, A. C., et al. (1999). Nucleophilic Aromatic Substitution of 2-Alkoxypyridines. Journal of Organic Chemistry. Link

  • Physical Properties of 2-Alkoxypyridines

    • PubChem Compound Summary for 3-Bromo-6-ethoxy-2-methylpyridine.[1] Link

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of 3-Bromo-2-ethoxy-6-methylpyridine

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 3-Bromo-2-ethoxy-6-methylpyridine . It is designed for analytical chemists and drug development scientists who requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 3-Bromo-2-ethoxy-6-methylpyridine . It is designed for analytical chemists and drug development scientists who require a robust method for structural verification and quality control.

Introduction & Compound Utility

3-Bromo-2-ethoxy-6-methylpyridine (CAS: 610278-93-8) is a highly functionalized pyridine intermediate used frequently in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural complexity—featuring a basic nitrogen, an ether linkage, a halogen handle, and a methyl group—makes it a prime candidate for late-stage diversification via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

Precise characterization of this compound is critical, particularly to distinguish it from its synthetic precursors (e.g., 2-pyridones) and structural isomers. This guide synthesizes experimental principles with theoretical group frequency analysis to provide a definitive spectral fingerprint.

Experimental Methodology

To obtain a publication-quality spectrum suitable for the comparisons below, the following protocol is recommended. This workflow ensures minimal artifacts from moisture or sample preparation.

Recommended Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (minimum) to 64 (recommended for high S/N ratio).

  • Sample State: Liquid or low-melting solid.

    • If Liquid: Apply 10–20 µL directly to the crystal. Ensure no air bubbles are trapped.

    • If Solid: Clamp down firmly to ensure intimate contact with the crystal.

  • Background: Air background collected immediately prior to measurement.

Expert Tip: Pyridine derivatives are hygroscopic. If using KBr pellets, dry the KBr powder at 110°C overnight to prevent water bands (3400 cm⁻¹) from obscuring the aromatic C-H region.

Characteristic Peaks Analysis

The IR spectrum of 3-Bromo-2-ethoxy-6-methylpyridine is defined by four distinct zones. The absence of specific bands (OH, NH, C=O) is as diagnostic as the presence of the expected bands.

Zone 1: High Frequency (3100 – 2800 cm⁻¹)

This region confirms the carbon backbone and saturation state.

Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
3080 – 3010 ν(Csp²-H)WeakAromatic C-H Stretch: Characteristic of the pyridine ring protons (H4, H5).
2990 – 2950 ν_as(CH₃)MediumAsymmetric Methyl Stretch: Contributions from both the ethoxy (-OCH₂CH₃) and the ring-methyl (-CH₃).
2940 – 2850 ν_s(CH₂), ν_s(CH₃)MediumSymmetric Aliphatic Stretch: Distinct bands for the methylene (-CH₂-) of the ethyl group.
~3400 (ABSENT) ν(O-H) / ν(N-H)-Negative Control: The absence of a broad band here confirms the O-alkylation (ether) vs. N-alkylation (pyridone).
Zone 2: The Double Bond Region (1600 – 1400 cm⁻¹)

The "breathing" of the aromatic heterocycle.

Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
1590 – 1570 ν(C=N) / ν(C=C)StrongPyridine Ring Stretch: The quadrant stretching modes. The presence of the electronegative ethoxy group often intensifies these bands compared to alkyl-pyridines.
1475 – 1440 δ(CH₃) / RingMediumMethyl Deformation / Ring Stretch: Overlap of methyl bending (scissoring) and ring skeletal vibrations.
1380 – 1370 δ_s(CH₃)Medium"Umbrella" Mode: Symmetric bending of the methyl group attached to the ring.
Zone 3: The Fingerprint & Ether Region (1300 – 1000 cm⁻¹)

Crucial for Identification: This is the most diagnostic region for the ethoxy substituent.

Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
1260 – 1240 ν_as(C-O-C)Very Strong Aryl Alkyl Ether Stretch: The asymmetric stretching of the C_aryl-O-C_alkyl bond. This is often the strongest peak in the spectrum.
1150 – 1050 ν_s(C-O-C)StrongSymmetric Ether Stretch: Coupled with C-C skeletal vibrations.
1050 – 1000 Ring BreathingMed/StrongPyridine Ring Breathing: Sensitive to the substitution pattern.
Zone 4: Low Frequency & Halogen (1000 – 600 cm⁻¹)

Defines the substitution pattern and bromine presence.

Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
840 – 800 γ(C-H) OOPStrongOut-of-Plane Bending: Diagnostic for two adjacent aromatic protons (H4 and H5). This confirms the 2,3,6-substitution pattern.
700 – 600 ν(C-Br)Med/VariableCarbon-Bromine Stretch: Often appears as a distinct band in the lower fingerprint region, though can be coupled with ring deformations.

Comparative Analysis: Product vs. Alternatives

In drug development, this compound is often synthesized from 3-bromo-6-methyl-2-pyridone via O-alkylation. A common impurity is the starting material or the N-alkylated isomer.

Table 1: Differentiating the Target from Key Analogs
FeatureTarget: 3-Bromo-2-ethoxy-6-methylpyridine Precursor: 3-Bromo-6-methyl-2-pyridone Analog: 2-Ethoxy-6-methylpyridine (No Br)
Functional Group Aryl Ether Cyclic Amide (Lactam) Aryl Ether
3400-3000 cm⁻¹ C-H only (Sharp)Broad N-H / O-H (Strong H-bonding)C-H only
1700-1650 cm⁻¹ Absent Strong C=O (Amide I) Absent
1260-1240 cm⁻¹ Strong C-O-C Weak/AbsentStrong C-O-C
OOP Bending ~820 cm⁻¹ (2 adj H) ~820 cm⁻¹ (2 adj H)~780-750 cm⁻¹ (3 adj H)
Result Pass Fail (Incomplete Reaction) Fail (Wrong Starting Material)

Critical Insight: If you observe a strong band at 1660 cm⁻¹ or broad absorption above 3100 cm⁻¹ , your sample contains significant pyridone impurity or has undergone hydrolysis.

Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the identity of 3-Bromo-2-ethoxy-6-methylpyridine using IR data.

IR_Analysis_Workflow Start Crude Sample Spectrum Check_CO Check 1650-1690 cm⁻¹ (C=O Region) Start->Check_CO Has_CO Peak Present Check_CO->Has_CO Yes No_CO No Peak Check_CO->No_CO No Result_Fail Contaminated: Pyridone/Hydrolysis Has_CO->Result_Fail Check_OH Check 3200-3500 cm⁻¹ (OH/NH Region) No_CO->Check_OH Has_OH Broad Band Present Check_OH->Has_OH Yes No_OH Clean Baseline Check_OH->No_OH No Has_OH->Result_Fail Check_Ether Check 1240-1260 cm⁻¹ (C-O-C Stretch) No_OH->Check_Ether Strong_Ether Strong Band Check_Ether->Strong_Ether Yes Check_OOP Check 800-850 cm⁻¹ (OOP Bending) Strong_Ether->Check_OOP Pattern_Match Band at ~820 cm⁻¹ (2 Adjacent H) Check_OOP->Pattern_Match Yes Result_Pass Identity Confirmed: 3-Bromo-2-ethoxy-6-methylpyridine Pattern_Match->Result_Pass

Figure 1: Decision logic for spectral validation. Green paths indicate successful identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for assigning aromatic substitution patterns and ether stretches).

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Methylpyridine and Pyridine Derivatives. National Institute of Standards and Technology.[1][5] [Link]

  • Socrates, G. (2001).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2][3][4] (Authoritative source for C-Br and Pyridine ring breathing modes).[6]

  • Balachandran, V., et al. (2012).[7] "Vibrational spectra and DFT calculations of pyridine derivatives." Elixir Vibrational Spectroscopy, 48, 9663-9668.[7] (Validation of DFT vs Experimental IR for substituted pyridines).

Sources

Validation

A Researcher's Guide to the Structural Validation of 3-Bromo-2-ethoxy-6-methylpyridine Regioisomers

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research. In the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research. In the synthesis of substituted pyridines, such as 3-Bromo-2-ethoxy-6-methylpyridine, the potential for the formation of closely related regioisomers presents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies to definitively validate the structure of the desired product and differentiate it from its potential regioisomers, ensuring the integrity of subsequent research and development efforts.

The Synthetic Challenge: Regioselectivity in Pyridine Bromination

The synthesis of 3-Bromo-2-ethoxy-6-methylpyridine likely involves the bromination of a 2-ethoxy-6-methylpyridine precursor. The directing effects of the activating ethoxy group (ortho-, para-directing) and the weakly activating methyl group (ortho-, para-directing) can lead to a mixture of products.[1][2] Due to the electronic nature of the pyridine ring, electrophilic substitution is generally disfavored compared to benzene and typically proceeds at the 3- and 5-positions.[3] However, the presence of activating groups can influence this selectivity. The primary regioisomeric impurities of concern are therefore 5-Bromo-2-ethoxy-6-methylpyridine and, depending on the synthetic route, other isomers such as 3-Bromo-6-ethoxy-2-methylpyridine. This guide will focus on a systematic approach to distinguish these closely related structures.

A Multi-faceted Approach to Structural Elucidation

A robust validation of the target structure requires a combination of spectroscopic and analytical techniques. No single method can provide the same level of confidence as an integrated approach. The workflow presented here is designed to be a self-validating system, where the results from each technique corroborate and build upon the others.

Caption: Integrated workflow for the structural validation of 3-Bromo-2-ethoxy-6-methylpyridine.

Mass Spectrometry: The First Line of Inquiry

Mass spectrometry (MS) is an essential first step to confirm the molecular weight of the synthesized compound and to verify the presence of a single bromine atom.

Causality of Experimental Choice: Electron Ionization (EI) is a common and robust ionization method for relatively small, thermally stable organic molecules. The characteristic isotopic pattern of bromine makes MS a powerful tool for initial verification.

Expected Data: A compound with the molecular formula C₈H₁₀BrNO has a monoisotopic mass of approximately 214.99 g/mol . Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), the mass spectrum should exhibit a characteristic M and M+2 molecular ion peak cluster with nearly equal intensities.[4][5] The presence of this doublet is strong evidence for a monobrominated product.

Regioisomer Molecular Formula Calculated Monoisotopic Mass Expected M:M+2 Ratio
3-Bromo-2-ethoxy-6-methylpyridineC₈H₁₀BrNO214.9946 u~1:1
5-Bromo-2-ethoxy-6-methylpyridineC₈H₁₀BrNO214.9946 u~1:1
3-Bromo-6-ethoxy-2-methylpyridineC₈H₁₀BrNO214.9946 u~1:1

Fragmentation Analysis: While regioisomers often exhibit similar fragmentation patterns, subtle differences can sometimes be observed. Key fragmentation pathways for these molecules would likely involve the loss of the bromine atom, cleavage of the ethyl group from the ethoxy substituent, or loss of an ethylene molecule via a McLafferty-type rearrangement if sterically feasible.[6][7] However, distinguishing regioisomers based solely on EI-MS fragmentation can be challenging and requires careful analysis, often in conjunction with reference spectra or computational predictions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8] Ensure the sample is free of particulate matter.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.[9]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

    • Data Analysis: Examine the total ion chromatogram (TIC) for purity and analyze the mass spectrum of the peak of interest, paying close attention to the molecular ion region for the characteristic bromine isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule, making it indispensable for differentiating regioisomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment.

¹H NMR Spectroscopy: A First Look at the Proton Environment

Causality of Experimental Choice: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide a detailed picture of the proton environment. For substituted pyridines, the chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern.

Predicted Spectral Differences:

  • 3-Bromo-2-ethoxy-6-methylpyridine: This isomer would be expected to show two signals in the aromatic region, each corresponding to one proton. These protons would be on adjacent carbons (C4 and C5) and should therefore exhibit a doublet of doublets or two distinct doublets due to ortho coupling.

  • 5-Bromo-2-ethoxy-6-methylpyridine: This isomer would also show two aromatic proton signals. However, these protons would be on C3 and C4, and would also likely appear as doublets due to ortho coupling. The key difference will be their chemical shifts and the coupling patterns observed in 2D NMR.

  • 3-Bromo-6-ethoxy-2-methylpyridine: This isomer would also display two aromatic proton signals, corresponding to the protons at C4 and C5, appearing as doublets.

The precise chemical shifts can be influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom will generally deshield nearby protons, shifting their signals downfield.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choice: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are sensitive to the nature of the attached atoms and the overall electronic environment, providing further clues to the substitution pattern.

Predicted Spectral Differences: All three regioisomers are expected to show eight distinct carbon signals (one methyl, one methylene, one methine from the ethoxy group, and five aromatic carbons). The chemical shift of the carbon directly bonded to the bromine atom will be significantly shifted to a lower field (higher ppm) compared to the other aromatic carbons. The specific chemical shifts of the other pyridine ring carbons will vary depending on the positions of the substituents. Computational methods can be employed to predict the ¹³C chemical shifts for each isomer, aiding in the assignment.[10][11][12]

2D NMR Spectroscopy: Connecting the Dots

Causality of Experimental Choice: 2D NMR experiments are crucial for establishing through-bond correlations between nuclei, which is the definitive way to piece together the molecular structure and differentiate between the regioisomers.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13][14][15] For all potential isomers, a cross-peak between the two aromatic protons would be expected, confirming their adjacency. A cross-peak between the -CH₂- and -CH₃ protons of the ethoxy group will also be present.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[13][15][16] This allows for the unambiguous assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are two or three bonds away.[13][15][16] The long-range correlations are key to establishing the connectivity between substituents and the pyridine ring.

Caption: Key distinguishing HMBC correlations for two potential regioisomers.

Key Distinguishing HMBC Correlations:

  • For 3-Bromo-2-ethoxy-6-methylpyridine:

    • The protons of the 6-methyl group should show a correlation to C6 (²J) and C5 (³J).

    • The methylene protons of the ethoxy group should show a correlation to C2 (²J).

    • The aromatic proton at C4 (H4) should show correlations to C3 and C5, and possibly a weaker correlation to C6.

    • The aromatic proton at C5 (H5) should show correlations to C4 and C6, and to the brominated carbon C3.

  • For 5-Bromo-2-ethoxy-6-methylpyridine:

    • The protons of the 6-methyl group should show a correlation to C6 (²J) and the brominated carbon C5 (³J). This is a key differentiating correlation.

    • The methylene protons of the ethoxy group will correlate to C2 (²J) and C3 (³J).

By carefully analyzing these 2D NMR correlations, the exact placement of the bromine atom and the other substituents can be unequivocally determined.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any solid particles.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure adequate spectral width to cover all proton signals (typically 0-12 ppm).

    • Optimize receiver gain and shimming for good resolution and lineshape.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.[17]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs for each experiment.[12][13][18]

    • For HMBC, the long-range coupling delay should be optimized (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

    • Ensure sufficient resolution in both dimensions to resolve all cross-peaks.

  • Data Processing and Interpretation: Process the spectra using appropriate window functions and referencing. Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and establish the connectivity of the molecule. Adhere to established guidelines for reporting NMR data.[19][20][21][22][23]

X-ray Crystallography: The Ultimate Confirmation

When a suitable single crystal of the compound can be obtained, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence.[24]

Causality of Experimental Choice: This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing absolute confirmation of the molecular structure, including the positions of all substituents on the pyridine ring.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The crystals should be clear, well-formed, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[24]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[25]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Conclusion: A Self-Validating System for Structural Integrity

References

  • Facelli, J. C., & Grant, D. M. (1993). Chemical shift tensors: Theory and application to molecular structural problems. In Nuclear Magnetic Shieldings and Molecular Structure (pp. 1-19). Springer, Dordrecht.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
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  • ACS Research Data Guidelines. (n.d.). American Chemical Society.
  • SpectraBase - PubChem D
  • SpectraBase. (n.d.).
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  • Spectral Database for Organic Compounds, SDBS. (2008). Reddit.
  • Van der Schot, G., & Vranken, W. F. (2017). Chemical shift-based methods in NMR structure determination. Progress in Nuclear Magnetic Resonance Spectroscopy, 102, 50-71.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2025).
  • Kutateladze, A. G., & Tantillo, D. J. (2016). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • 13-C NMR Protocol for beginners AV-400. (n.d.).
  • 13C NMR. (n.d.). EPFL.
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  • NMR Data Acquisition and Processing Procedure. (n.d.).
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  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
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  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
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  • How to detect Halogenated Benzene in crude oil matrix using GC/MS? (2019).
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